11-Deoxyflurandrenolone
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,4R,8S,9S,12S,13R,19S)-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FO5/c1-21(2)29-20-11-16-14-10-18(25)17-9-13(27)5-7-22(17,3)15(14)6-8-23(16,4)24(20,30-21)19(28)12-26/h9,14-16,18,20,26H,5-8,10-12H2,1-4H3/t14-,15+,16+,18+,20-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXQPCJFQLIAJD-WKDBRJKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4CCC3(C2(O1)C(=O)CO)C)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934554 | |
| Record name | 12-Fluoro-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1526-01-8 | |
| Record name | Pregn-4-ene-3,20-dione, 6-fluoro-21-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6α,16α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1526-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Deoxyflurandrenolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001526018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Fluoro-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-α-fluoro-21-hydroxy-16-α,17-α-isopropylidenedioxypregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-DEOXYFLURANDRENOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/449HF17M9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Fluocinolone Acetonide Impurity F: Nomenclature, Synthesis, and Analytical Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone acetonide is a potent synthetic corticosteroid widely utilized in topical dermatological preparations for its anti-inflammatory, antipruritic, and vasoconstrictive properties. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. This technical guide provides a comprehensive overview of Fluocinolone Acetonide Impurity F, a known related substance. We will delve into its nomenclature and synonyms, explore a plausible synthetic pathway, and present a detailed analytical protocol for its identification and quantification, grounded in pharmacopeial methodologies.
PART 1: Core Directive - Unveiling Fluocinolone Acetonide Impurity F
This guide is structured to provide a holistic understanding of Fluocinolone Acetonide Impurity F, from its fundamental chemical identity to the practical aspects of its analytical control. We will begin by establishing a clear and unambiguous definition of this impurity through its various names and identifiers. Subsequently, we will explore its likely origin by proposing a synthetic pathway, offering valuable insight for process chemists and quality control analysts. The cornerstone of this guide is a detailed, step-by-step analytical procedure, synthesized from established pharmacopeial methods, to empower researchers with a robust tool for the detection and quantification of this impurity.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Expertise & Experience: The "Why" Behind the "How"
The analytical method presented herein is not merely a list of parameters but a carefully considered approach based on the chemical properties of Fluocinolone Acetonide and its impurities. The choice of a reversed-phase HPLC method is predicated on the non-polar nature of corticosteroids, allowing for effective separation based on hydrophobicity. The selection of the mobile phase, a mixture of acetonitrile and water, provides a balance of eluotropic strength for optimal resolution of the parent drug from its related substances. The specified C18 column is a standard choice for such separations, offering excellent retention and peak shape for these types of molecules.
Trustworthiness: A Self-Validating System
The presented analytical protocol is derived from methodologies outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) for the analysis of Fluocinolone Acetonide.[1][2] These pharmacopoeial methods have been rigorously validated and are considered the gold standard for quality control in the pharmaceutical industry. By adhering to these principles, the described protocol inherently carries a high degree of trustworthiness and reliability.
Authoritative Grounding & Comprehensive References
Key claims and technical details throughout this guide are supported by citations to reputable sources, including scientific literature and pharmacopeial monographs. This ensures that the information presented is accurate, current, and grounded in established scientific principles.
Nomenclature and Synonyms of Fluocinolone Acetonide Impurity F
A clear understanding of the nomenclature of an impurity is fundamental for accurate communication and regulatory submissions. Fluocinolone Acetonide Impurity F is identified by several names and codes, which are summarized in the table below.
| Identifier | Value |
| Pharmacopoeial Name | Fluocinolone Acetonide EP Impurity F |
| IUPAC Name | 6α-Fluoro-21-hydroxy-16α,17-(1-methylethylidenedioxy)pregn-4-ene-3,20-dione |
| CAS Number | 1526-01-8 |
| Molecular Formula | C24H33FO5 |
| Molecular Weight | 420.51 g/mol |
| Common Synonyms | 11-Deoxyflurandrenolone; (1R,2S,4R,8S,9S,12S,13R,19S)-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one; 6α-Fluoro-16α-hydroxy-11-deoxycortisone 16,17-Acetonide |
Proposed Synthetic Pathway
Understanding the potential synthetic route of an impurity is crucial for controlling its formation during the manufacturing process of the API. Fluocinolone Acetonide Impurity F is an 11-deoxy analogue of a related corticosteroid. Its formation could potentially arise from starting materials that lack the 11β-hydroxyl group or through a dehydroxylation side reaction during the synthesis of Fluocinolone Acetonide. A plausible synthetic approach to obtain Fluocinolone Acetonide Impurity F for use as a reference standard could start from a suitable steroid precursor lacking the C11 hydroxyl group, followed by the introduction of the 6α-fluoro group and the formation of the 16α,17α-acetonide.[3]
Sources
- 1. 6 alpha-Fluoro- and 6 alpha,9 alpha-difluoro-11 beta,21-dihydroxy-16 alpha,17 alpha-propylmethylenedioxypregn-4-ene-3,20-dione: synthesis and evaluation of activity and kinetics of their C-22 epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and identification of twelve A-ring reduced 6 alpha- and 6 beta-hydroxylated compounds derived from 11-deoxycortisol, corticosterone and 11-dehydrocorticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Deoxyflurandrenolone physicochemical characteristics for analysis
An In-depth Technical Guide to the Physicochemical Characteristics of 11-Deoxyflurandrenolone for Analysis
Introduction
11-Deoxyflurandrenolone is a synthetic corticosteroid and a known impurity and metabolite of Flurandrenolide (also known as Flurandrenolide).[1] As with any active pharmaceutical ingredient (API), the characterization and control of its related substances are critical for ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the essential physicochemical characteristics of 11-Deoxyflurandrenolone, offering a foundational understanding for researchers, scientists, and drug development professionals involved in its analysis.
Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex of vertebrates, as well as the synthetic analogues of these hormones.[2][3] They are potent anti-inflammatory and immunosuppressive agents widely used in the treatment of various conditions.[2][3] The analytical chemistry of corticosteroids is well-established, and this guide will draw upon established principles to provide a robust framework for the analysis of 11-Deoxyflurandrenolone.
This document will delve into the structural, spectroscopic, and chromatographic properties of 11-Deoxyflurandrenolone. It will also provide detailed protocols and methodologies to guide the analytical scientist in developing and validating robust analytical methods for its identification and quantification.
Physicochemical Properties
The fundamental physicochemical properties of a molecule are the cornerstone of analytical method development. These parameters dictate the choice of analytical techniques, sample preparation procedures, and chromatographic conditions.
Chemical Structure and Molecular Formula
11-Deoxyflurandrenolone is structurally similar to its parent compound, Flurandrenolide, with the key difference being the absence of a hydroxyl group at the C-11 position.
-
IUPAC Name: (1S,2S,4R,8S,9S,12S,13R,19S)-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
-
Molecular Formula: C₂₄H₃₃FO₅[1]
-
Molecular Weight: 420.52 g/mol [1]
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of 11-Deoxyflurandrenolone and, for comparative purposes, its parent compound Flurandrenolide.
| Property | 11-Deoxyflurandrenolone | Flurandrenolide | Data Source |
| Molecular Formula | C₂₄H₃₃FO₅ | C₂₄H₃₃FO₆ | [1][4] |
| Molecular Weight | 420.52 g/mol | 436.5 g/mol | [1][4] |
| Appearance | White to off-white, fluffy, crystalline powder (Predicted) | White to off-white, fluffy, crystalline powder | [5][6] |
| Melting Point | Not available | 251 °C | [7] |
| Solubility | Practically insoluble in water; Soluble in alcohol and chloroform (Predicted) | Practically insoluble in water and ether; 1 g in 72 mL of alcohol; 1 g in 10 mL of chloroform | [5][6] |
| LogP | Not available | 1.4 | [4] |
Spectroscopic Profile for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for the confirmation of identity and for the quantification of pharmaceutical compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of corticosteroids possessing a chromophore.[8][9] 11-Deoxyflurandrenolone, with its α,β-unsaturated ketone moiety in the A-ring, is expected to exhibit strong UV absorbance.
Expected Spectral Characteristics:
-
λmax: The primary absorption maximum (λmax) is anticipated to be around 236-240 nm, characteristic of the pregn-4-ene-3,20-dione chromophore.[7] The exact λmax may vary slightly depending on the solvent used.[10]
Protocol for UV-Vis Analysis:
-
Solvent Selection: Use a UV-grade solvent in which the analyte is soluble, such as methanol or ethanol.
-
Standard Preparation: Prepare a stock solution of 11-Deoxyflurandrenolone of known concentration. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing 11-Deoxyflurandrenolone in the chosen solvent and dilute to fall within the concentration range of the calibration standards.
-
Measurement: Record the absorbance of the standards and the sample at the λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample from the calibration curve using the Beer-Lambert law.[9]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.[11] The IR spectrum of 11-Deoxyflurandrenolone is expected to show characteristic absorption bands for its key functional groups.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3500-3200 (broad) |
| C-H (alkane) | 3000-2850 |
| C=O (ketone) | 1725-1705 |
| C=C (alkene) | 1685-1620 |
| C-O (ether/acetal) | 1300-1000 |
| C-F (fluoro) | 1400-1000 |
Note: These are general ranges, and the exact positions can be influenced by the molecular structure.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules.[12][13] Both ¹H and ¹³C NMR would be essential for the complete structural confirmation of 11-Deoxyflurandrenolone.
Expected NMR Spectral Features:
-
¹H NMR: The spectrum would show characteristic signals for the steroid backbone, including the vinyl proton in the A-ring, methyl singlets, and a complex pattern of methylene and methine protons. The signals for the protons on the carbon bearing the fluorine atom would likely show coupling to ¹⁹F.
-
¹³C NMR: The spectrum would display signals for all 24 carbon atoms. The carbonyl carbons of the ketone groups would appear downfield. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive and specific technique used for determining the molecular weight and for structural elucidation based on fragmentation patterns.[14][15] For the analysis of corticosteroids, LC-MS is a commonly employed technique.[16][17]
Expected Mass Spectral Data:
-
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is generally suitable for corticosteroids.
-
Parent Ion: The protonated molecule [M+H]⁺ would be expected at m/z 421.23.
-
Fragmentation: The fragmentation pattern would likely involve the loss of water, the side chain, and cleavages within the steroid ring system. This fragmentation pattern can be used to confirm the structure and to develop selective reaction monitoring (SRM) methods for quantification.
Chromatographic Analysis for Separation and Quantification
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for the separation, identification, and quantification of corticosteroids and their related substances in pharmaceutical formulations.[18][19]
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is the most common approach for the analysis of corticosteroids.
HPLC Method Parameters:
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like corticosteroids. |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient | Allows for the efficient elution and separation of the analyte from other related substances.[18] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~240 nm | The α,β-unsaturated ketone provides a strong chromophore for sensitive detection. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Experimental Workflow for HPLC Analysis:
Caption: Workflow for the quantification of 11-Deoxyflurandrenolone by HPLC.
Solubility and Stability Assessment
Understanding the solubility and stability of 11-Deoxyflurandrenolone is crucial for formulation development, as well as for defining appropriate storage and handling conditions.[20][21]
Solubility
Based on the data for Flurandrenolide, 11-Deoxyflurandrenolone is expected to be practically insoluble in water and soluble in organic solvents like methanol, ethanol, and chloroform.[5][6] Experimental determination of solubility in various pharmaceutically relevant solvents is recommended.
Stability
Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[22][23]
Protocol for Stability Study:
-
Batch Selection: Use at least one representative batch of 11-Deoxyflurandrenolone.
-
Storage Conditions: Store samples in controlled environmental chambers under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[22][24]
-
Testing Frequency: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term testing).[25]
-
Analytical Methods: Use a validated stability-indicating HPLC method to monitor for any degradation of 11-Deoxyflurandrenolone and the formation of any new impurities.
-
Parameters to Test: The stability protocol should include tests for appearance, assay, and degradation products.
Logical Flow for Stability Assessment:
Caption: Decision-making process for a typical stability study.
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical characteristics of 11-Deoxyflurandrenolone relevant to its analysis. By understanding its structural, spectroscopic, and chromatographic properties, researchers and analytical scientists can develop and validate robust and reliable methods for the identification and quantification of this important corticosteroid-related compound. The provided protocols and workflows serve as a practical starting point for method development and stability assessment, ensuring the quality and consistency of pharmaceutical products containing Flurandrenolide.
References
-
PharmaCompass.com. Flurandrenolone | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Almirall.us. flurandrenolide ointment Aqua Pharmaceuticals - Cordran® Cream. [Link]
-
National Institutes of Health (NIH), PubChem. Flurandrenolide | C24H33FO6 | CID 15209. [Link]
-
Al-Jabari, F. I. (2025). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. Ame. C. J., 8(03), 1083. [Link]
-
accessdata.fda.gov. (2011, July 15). Cordran Lotion, 0.05% Flurandrenolide Lotion, USP. [Link]
-
Eckford, C. (2024, April 18). Analysis of corticosteroid formulations in metered dose inhalers. European Pharmaceutical Review. [Link]
-
Marcos, J., et al. (2005). Comparison of the analysis of corticosteroids using different techniques. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 1-8. [Link]
-
Nursing Central. Flurandrenolide (Cordran) | Davis's Drug Guide. [Link]
-
gsrs. 11-DEOXYFLURANDRENOLONE. [Link]
-
Research Journal of Pharmacy and Technology. (2021). Drug Utilization Evaluation of Corticosteroids at Secondary Care Public Hospital in Tamil Nadu. [Link]
-
Cleveland Clinic. (2024, October 21). Corticosteroids (Glucocorticoids): Definition & Side Effects. [Link]
-
Inxight Drugs. 11-DEOXYFLURANDRENOLONE. [Link]
-
Stárka, L., et al. (2019). Analytical Methods for the Determination of Neuroactive Steroids. International Journal of Molecular Sciences, 20(15), 3768. [Link]
-
European Medicines Agency (EMA). (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
National Center for Biotechnology Information (NCBI). Development of a Robust Platform for Infrared Ion Spectroscopy: A New Addition to the Analytical Toolkit for Enhanced Metabolite Structure Elucidation. [Link]
-
MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]
-
National Center for Biotechnology Information (NCBI). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according to ministerial decree 425/2015. [Link]
-
INFRARED SPECTROSCOPY (IR). [Link]
-
Experiment 11 — Infrared Spectroscopy. [Link]
-
Unchained Labs. UV/Vis Spectroscopy for DNA & Protein Analysis. [Link]
-
X-Nuclei NMR Spectroscopy. [Link]
-
Synnovis. 11-deoxycorticosterone. [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
Pan American Health Organization (PAHO). (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
DeNovix. DS-11 FX/FX+ integrated UV-vis-spectrophotometer, fluorometer & cuvette. [Link]
-
ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]
-
MDPI. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. [Link]
-
Food and Drug Administration (FDA). (2005, February 22). asean guideline on stability study of drug product. [Link]
-
University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]
-
ResearchGate. UV-Vis absorption spectra. (A) UV-Vis absorption is shown. Standard curves of (B) PD0721 scFv (280 nm), (C) DOX (480 nm) and (D) DOX (280 nm). [Link]
-
YouTube. (2023, June 3). UV-Vis Part 1. [Link]
-
mzCloud. 11 Hydroxyandrosterone. [Link]
-
YouTube. (2016, April 26). NMR Spectroscopy. [Link]
-
PubMed. (1995). Principles and methods for the analysis and purification of synthetic deoxyribonucleotides by high-performance liquid chromatography. [Link]
-
EPFL mstoolbox. Web-based application for Mass Spectra Deconvolution. [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Flurandrenolone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. static.almirall.us [static.almirall.us]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Flurandrenolide | C24H33FO6 | CID 15209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. youtube.com [youtube.com]
- 14. mzCloud – 11 Hydroxyandrosterone [mzcloud.org]
- 15. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 16. Comparison of the analysis of corticosteroids using different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 11-deoxycorticosterone | Synnovis [synnovis.co.uk]
- 18. amecj.com [amecj.com]
- 19. Principles and methods for the analysis and purification of synthetic deoxyribonucleotides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. www3.paho.org [www3.paho.org]
- 22. ema.europa.eu [ema.europa.eu]
- 23. edaegypt.gov.eg [edaegypt.gov.eg]
- 24. edaegypt.gov.eg [edaegypt.gov.eg]
- 25. fda.gov.ph [fda.gov.ph]
Thermodynamic Stability & Physicochemical Profiling of 11-Deoxyflurandrenolone
Technical Whitepaper | Version 1.0
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic and physicochemical stability of 11-Deoxyflurandrenolone (C₂₄H₃₃FO₅), a synthetic corticosteroid often identified as a process-related impurity (Impurity F) or a metabolic precursor in the synthesis of Flurandrenolide. Unlike its 11-hydroxylated parent, 11-Deoxyflurandrenolone exhibits a distinct thermodynamic profile characterized by enhanced oxidative stability at the steroid nucleus but retained susceptibility to hydrolysis at the 16,17-acetonide functionality.[1] This document outlines the molecular energetics, solid-state phase transitions, and degradation kinetics required for rigorous quality control and pre-formulation assessment.[1]
Molecular Thermodynamics & Structural Energetics[1]
Structural Integrity
The thermodynamic stability of 11-Deoxyflurandrenolone is governed by two primary structural motifs: the fluorinated steroid backbone and the 16,17-acetonide ketal .
-
Steroid Nucleus (C1-C17): The absence of the 11
-hydroxyl group significantly alters the electron density of the C-ring. Thermodynamically, this removal lowers the internal energy associated with steric strain often seen in 11-substituted steroids. Furthermore, it eliminates the primary site for oxidative dehydrogenation (conversion to 11-ketone), rendering the nucleus chemically more robust than Hydrocortisone or Flurandrenolide.[1] -
Side Chain (C17-C21): The
-ketol side chain (21-hydroxy-20-one) represents a high-energy motif susceptible to oxidative cleavage.[1] -
Acetonide Ring (C16-C17): The isopropylidenedioxy bridge is thermodynamically stable in neutral/alkaline solid states but possesses a high activation energy barrier against hydrolysis only in the absence of proton donors.
Physicochemical Constants
| Property | Value / Characteristic | Thermodynamic Implication |
| Molecular Formula | C₂₄H₃₃FO₅ | MW: 420.52 g/mol |
| Melting Point | ~251 °C (Decomp.)[1] | High lattice energy; indicative of strong intermolecular H-bonding. |
| LogP (Predicted) | ~2.8 - 3.2 | Lipophilic; low aqueous solubility drives high energetic cost for dissolution.[1] |
| pKa | ~12.5 (C21-OH) | Weakly acidic; ionization is negligible at physiological pH.[1] |
| Optical Rotation | +140° to +150° | Specific stereochemical conformation is critical for crystal packing.[1] |
Solid-State Thermodynamics: Polymorphism & Phase Transitions[1][2]
The high melting point (~251°C) suggests a crystal lattice stabilized by strong van der Waals forces and hydrogen bonding at the C21 hydroxyl and C3 ketone. However, like many corticosteroids, 11-Deoxyflurandrenolone is prone to polymorphism —the ability to exist in multiple crystalline arrangements with different Gibbs free energies (
Polymorphic Risk Assessment[1][3]
-
Enantiotropic Systems: If multiple polymorphs exist, they are likely enantiotropic, meaning the stability order changes with temperature.[1]
-
Solvatomorphism: Crystallization from acetone/hexane (common purification solvents) poses a high risk of forming solvates (pseudopolymorphs).[1] Desolvation during drying is a thermodynamic event that can collapse the lattice into an amorphous or metastable form.
Thermodynamic Stability Ranking
-
Stable Anhydrous Form: Lowest Gibbs free energy (
), highest melting point, lowest solubility.[1] This is the target for API isolation. -
Metastable Forms: Higher solubility but kinetically unstable. May convert to the stable form during storage (Ostwald Ripening).
-
Amorphous Phase: Highest energy state (excess enthalpy).[1] Thermodynamically unstable; will glass-transition (
) and recrystallize over time.[1]
Chemical Stability Kinetics
Degradation Pathways
The degradation of 11-Deoxyflurandrenolone follows first-order kinetics, primarily driven by solution pH and oxidative stress.
A. Acid-Catalyzed Hydrolysis (The Acetonide Linkage)
The 16,17-acetonide group is acid-labile.[1] In the presence of hydronium ions (
B. C21-Oxidation (The
-Ketol Chain)
The C21 primary alcohol adjacent to the C20 ketone is sensitive to autoxidation, catalyzed by trace metals (
Visualization of Degradation Logic
The following diagram maps the thermodynamic flow of degradation.
Caption: Thermodynamic degradation cascade showing the bifurcation between acid-catalyzed hydrolysis of the acetonide and oxidative degradation of the side chain.
Experimental Protocols
To validate the thermodynamic stability, the following self-validating protocols must be employed.
Protocol A: Differential Scanning Calorimetry (DSC) Screening
Objective: Determine melting point (
-
Sample Prep: Weigh 2–4 mg of powder into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if solvated).[1]
-
Instrument: TA Instruments Q2000 or equivalent.
-
Method:
-
Equilibrate: 25 °C.
-
Ramp: 10 °C/min to 270 °C (Standard).
-
Modulation (Optional): Amplitude ±0.5 °C, Period 60s (to separate reversible glass transitions from non-reversible melting/decomposition).
-
-
Acceptance Criteria:
-
Sharp endotherm onset at ~251 °C.
-
Single peak (absence of pre-melt shoulders indicating polymorphs).[1]
-
Decomposition exotherm immediately following melt.
-
Protocol B: Forced Degradation (Stress Testing)
Objective: Establish the intrinsic stability limits and validate the HPLC method.
| Stress Condition | Procedure | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hrs | 10-20% (Acetonide cleavage) |
| Base Hydrolysis | 0.1 N NaOH, RT, 4 hrs | 10-20% (Side chain rearrangement) |
| Oxidation | 3% H₂O₂, RT, 24 hrs | C21 oxidation products |
| Thermal | 105°C Solid State, 3 days | Lattice collapse/degradation |
| Photostability | 1.2M Lux-hours (ICH Q1B) | Radical formation |
Stability Testing Workflow
Caption: Logical workflow for forced degradation studies ensuring mass balance and method specificity.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Flurandrenolide Monograph: Impurity F (11-Deoxyflurandrenolone). 11th Edition.[1] Strasbourg: Council of Europe. [1]
-
Garg, S., et al. (2010).[1] "Forced degradation and impurity profiling: Analytical monitoring of impurities in new drug substances." Journal of Pharmaceutical and Biomedical Analysis.
-
Timmins, P. & Gray, E.A. (1983).[1] "The degradation of triamcinolone acetonide in aqueous solution: influence of the cyclic ketal function." Journal of Pharmacy and Pharmacology, 35(3), 175-177.[1] (Mechanistic basis for acetonide hydrolysis).
-
TA Instruments . "DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate." Thermal Analysis Application Note.
-
US Food and Drug Administration (FDA) . "Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products."
Sources
An In-depth Technical Guide to 11-Deoxyflurandrenolone: Physicochemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 11-Deoxyflurandrenolone, a synthetic corticosteroid of interest in pharmaceutical research and development. This document delves into its core physicochemical properties, outlines a plausible synthetic pathway, details a robust analytical methodology for its characterization, and explores its mechanism of action and biological significance.
Introduction and Physicochemical Characterization
11-Deoxyflurandrenolone is a fluorinated corticosteroid structurally related to flurandrenolide. As a member of the glucocorticoid class of steroid hormones, its biological activity is primarily mediated through interaction with the glucocorticoid receptor (GR). Understanding its fundamental physicochemical properties is paramount for its application in research and as a potential therapeutic agent.
Core Physicochemical Data
A summary of the key quantitative data for 11-Deoxyflurandrenolone is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C24H33FO5 | [1] |
| Molecular Weight | 420.52 g/mol | [1] |
| Stereochemistry | Absolute | [1] |
| Defined Stereocenters | 8 | [1] |
Synthesis and Purification
A potential precursor for the synthesis is 11-deoxycortisol (also known as cortodoxone), which possesses the core steroid structure.[2][3] The synthesis would then involve a series of reactions to introduce the fluorine atom at the C6α position and the isopropylidene dioxy group at the C16 and C17 positions.
The introduction of the 11-hydroxyl group, a common step in corticosteroid synthesis, is typically achieved through microbial hydroxylation, for instance, using fungi from the genus Curvularia.[4] However, for the synthesis of an 11-deoxy compound, this step would be intentionally omitted.
The final steps would involve purification of the crude product, likely through chromatographic techniques such as column chromatography, to yield 11-Deoxyflurandrenolone of high purity.
Mechanism of Action: A Glucocorticoid Receptor Agonist
Like other corticosteroids, 11-Deoxyflurandrenolone exerts its effects by acting as an agonist for the glucocorticoid receptor (GR).[5] The GR is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[5] The binding of 11-Deoxyflurandrenolone to the GR initiates a cascade of molecular events that ultimately modulate the expression of target genes, leading to the physiological and therapeutic effects characteristic of glucocorticoids.
The binding affinity of a steroid to the GR is a key determinant of its potency.[6][7][8][9] The introduction of various substituents on the steroid molecule can significantly alter this binding affinity.[6]
Glucocorticoid Receptor Signaling Pathway
The signaling pathway initiated by the binding of 11-Deoxyflurandrenolone to the GR can be summarized as follows:
Caption: Glucocorticoid Receptor Signaling Pathway.
Analytical Characterization: A Step-by-Step HPLC-MS/MS Protocol
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique for the sensitive and specific quantification of steroids in various matrices.[10][11][12][13] The following protocol outlines a generalizable method for the analysis of 11-Deoxyflurandrenolone.
Sample Preparation (from a biological matrix, e.g., serum)
The goal of sample preparation is to extract the analyte of interest from the complex matrix and remove interfering substances.
-
Protein Precipitation: To a 100 µL aliquot of serum, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 water:methanol).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.
HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a common choice for steroid analysis.[12]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for 11-Deoxyflurandrenolone would need to be determined by direct infusion of a standard solution.
Experimental Workflow Diagram
Caption: HPLC-MS/MS Experimental Workflow.
In Vitro Biological Activity Assessment
The biological potency of a corticosteroid can be evaluated using various in vitro assays. These assays provide a means to compare the relative activity of different compounds and to understand their structure-activity relationships.
Vasoconstrictor Assay
The vasoconstrictor assay is a widely used method to assess the potency of topical corticosteroids. It measures the degree of skin blanching (vasoconstriction) induced by the application of the steroid to the skin. The intensity of the blanching response is correlated with the anti-inflammatory activity of the corticosteroid.
Lymphocyte Transformation Inhibition Assay
Another in vitro method to determine corticosteroid potency is the inhibition of phytohemagglutinin (PHA)-stimulated lymphocyte transformation.[14][15] This assay measures the ability of a corticosteroid to suppress the proliferation of lymphocytes, which is a key aspect of its immunosuppressive and anti-inflammatory effects.[14][15] The concentration of the steroid required to inhibit lymphocyte transformation by 50% (IC50) is determined and used to compare the relative potencies of different compounds.[15]
Conclusion
11-Deoxyflurandrenolone represents a molecule of significant interest within the field of corticosteroid research. This guide has provided a detailed overview of its fundamental properties, a plausible synthetic approach, a robust analytical methodology for its characterization, and an exploration of its biological mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the study and development of novel corticosteroid-based therapeutics.
References
-
Waltman, S. R., Burde, R. M., & Berrios, J. (1975). In Vitro Determination of Relative Corticosteroid Potency. Investigative Ophthalmology, 14(3), 231–233. [Link]
-
Waltman, S. R., Burde, R. M., & Berrios, J. (1975). In vitro determination of relative corticosteroid potency. Investigative Ophthalmology, 14(3), 231–233. [Link]
-
Shimadzu. (2016). Integration of steroids analysis in serum using LC-MS/MS with full-automated sample preparation. [Link]
-
Biotage. (n.d.). Extraction of comprehensive steroid panel from human serum using ISOLUTE® SLE+. [Link]
-
ASEAN. (n.d.). Identification of steroids in cosmetic products by TLC and HPLC. [Link]
-
Kaur, M., & Singh, S. (2019). Topical corticosteroids in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 85(4), 368. [Link]
-
GSRS. (n.d.). 11-DEOXYFLURANDRENOLONE. [Link]
-
Ponec, M., & Polano, M. K. (1980). Glucocorticoids: binding affinity and lipophilicity. Archives of Dermatological Research, 268(2), 117–124. [Link]
-
Auddy, B., Bogdan, A., & Touitou, Y. (1990). Evidence for a new biologic pathway of androstenedione synthesis from 11-deoxycortisol. Steroids, 55(11), 509–514. [Link]
- Google Patents. (n.d.).
-
Auddy, B., Bogdan, A., & Touitou, Y. (1990). Evidence for a new biologic pathway of androstenedione synthesis from 11-deoxycortisol. Steroids, 55(11), 509–514. [Link]
-
Fanelli, F., Iuliano, L., Ghiselli, A., & Spallone, F. (2021). Development and validation of a productive liquid chromatography- tandem mass spectrometry method for the analysis of androgens, estrogens, glucocorticoids and progestagens in human serum for clinical use. medRxiv. [Link]
-
Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]
-
Derendorf, H. (2004). Relationship between glucocorticoid receptor binding affinity and therapeutic daily doses of intranasal corticosteroids. ResearchGate. [Link]
-
He, Y., Yi, W., & Su, L. (2022). Structural insights into glucocorticoid receptor function. Acta Pharmaceutica Sinica B, 12(1), 14–31. [Link]
-
Derendorf, H., & Meltzer, E. O. (2008). Relationship between glucocorticoid receptor binding affinity (Table 1) and mid-range nominal therapeutic daily doses of inhaled corticosteroids (ICS) (r2 = 0.980). ResearchGate. [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Evidence for a new biologic pathway of androstenedione synthesis from 11-deoxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4353985A - Process for the preparation of 11 β-hydroxy steroids - Google Patents [patents.google.com]
- 5. Structural insights into glucocorticoid receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lcms.cz [lcms.cz]
- 12. medrxiv.org [medrxiv.org]
- 13. agilent.com [agilent.com]
- 14. academic.oup.com [academic.oup.com]
- 15. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Certification of 11-Deoxyflurandrenolone Reference Standard
Introduction
11-Deoxyflurandrenolone is a key synthetic corticosteroid and an important reference standard in the pharmaceutical industry. Its structural similarity to Flurandrenolide, a commercially available topical steroid, makes it a crucial impurity and related compound for analytical method development, validation, and routine quality control of Flurandrenolide-containing drug products. The availability of a highly pure and well-characterized 11-Deoxyflurandrenolone reference standard is paramount for ensuring the safety and efficacy of these pharmaceutical formulations.[1][2][3][4]
This application note provides a detailed, scientifically-grounded protocol for the synthesis of 11-Deoxyflurandrenolone from a readily available starting material, Flurandrenolide. The synthetic strategy hinges on the selective deoxygenation of the C11-hydroxyl group, a transformation achieved through the robust Barton-McCombie reaction. Furthermore, this guide outlines comprehensive procedures for the purification of the target compound to a reference standard grade and its subsequent characterization using modern analytical techniques.
Synthetic Strategy: The Barton-McCombie Deoxygenation
The core of the synthetic protocol is the Barton-McCombie deoxygenation, a reliable and widely-used method for the removal of a hydroxyl group from an alcohol.[5][6][7][8] This radical-based reaction is particularly well-suited for the deoxygenation of the sterically hindered tertiary alcohol at the C11 position of the steroid nucleus. The reaction proceeds in two key steps:
-
Formation of a Thiocarbonyl Derivative: The C11-hydroxyl group of Flurandrenolide is first converted into a reactive thiocarbonyl derivative, specifically an S-methyl xanthate. This transformation activates the hydroxyl group for the subsequent radical cleavage.
-
Radical-Mediated Deoxygenation: The xanthate intermediate is then treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, typically tributyltin hydride (Bu₃SnH). The tributyltin radical initiates a chain reaction that ultimately leads to the reductive cleavage of the C-O bond and its replacement with a C-H bond, yielding 11-Deoxyflurandrenolone.
This method was chosen for its proven efficacy in deoxygenating sterically hindered alcohols and its compatibility with the other functional groups present in the Flurandrenolide molecule.[5][6][7]
Reaction Pathway
Caption: Synthetic pathway for 11-Deoxyflurandrenolone.
Detailed Synthesis Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Flurandrenolide | Pharmaceutical Grade (≥98%) | Commercially Available |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Carbon Disulfide (CS₂) | ACS Reagent Grade | Sigma-Aldrich |
| Methyl Iodide (CH₃I) | Reagent Grade | Sigma-Aldrich |
| Tributyltin Hydride (Bu₃SnH) | 97% | Sigma-Aldrich |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |
| Anhydrous Toluene | DriSolv® | EMD Millipore |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | ||
| Brine (Saturated NaCl Solution) | ||
| Anhydrous Magnesium Sulfate (MgSO₄) |
Part 1: Synthesis of Flurandrenolide-11-O-xanthate (Intermediate)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add Flurandrenolide (1.0 g, 2.29 mmol) and anhydrous THF (50 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 137 mg, 3.44 mmol) portion-wise over 10 minutes. Allow the mixture to stir at 0 °C for 30 minutes.
-
Xanthate Formation: Add carbon disulfide (0.28 mL, 4.58 mmol) dropwise via the dropping funnel over 15 minutes. The reaction mixture will turn yellow. Allow the reaction to stir at 0 °C for 1 hour.
-
Methylation: Add methyl iodide (0.21 mL, 3.44 mmol) dropwise. Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification of Intermediate: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude xanthate can be used in the next step without further purification, or it can be purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) if desired.
Part 2: Deoxygenation to 11-Deoxyflurandrenolone
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the crude Flurandrenolide-11-O-xanthate from the previous step and anhydrous toluene (50 mL).
-
Radical Reaction: Add tributyltin hydride (1.2 mL, 4.58 mmol) and AIBN (75 mg, 0.46 mmol). Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 4 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexanes/ethyl acetate 1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Removal of Tin Byproducts: The crude residue will contain tin byproducts which can be challenging to remove. A common method is to dissolve the residue in acetonitrile (50 mL) and wash with hexanes (3 x 50 mL) to remove the majority of the tin compounds. The acetonitrile layer is then concentrated. Alternatively, treatment with a solution of potassium fluoride on silica gel can be employed.
Purification and Certification of Reference Standard
The final product must be purified to a high degree of purity (typically ≥99.5%) to be suitable as a reference standard.[1][9]
Purification Workflow
Caption: Purification and certification workflow.
Protocol 1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is the method of choice for obtaining highly pure corticosteroids.[5][10][11]
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is typically effective. The exact gradient should be optimized based on analytical HPLC analysis of the crude product. A common starting point is a linear gradient from 50% to 90% acetonitrile in water over 30 minutes.
-
Flow Rate: Appropriate for the column dimensions (e.g., 20 mL/min).
-
Detection: UV at 240 nm.
-
Procedure:
-
Dissolve the crude product from the deoxygenation step in a minimal amount of the initial mobile phase composition.
-
Inject the sample onto the preparative HPLC column.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with the desired purity (≥99.5%).
-
Remove the solvent under reduced pressure (lyophilization is preferred) to obtain the purified 11-Deoxyflurandrenolone.
-
Protocol 2: Characterization and Certification
The identity and purity of the final product must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure. The absence of the C11-OH proton signal and the appearance of a new signal for the C11-H in the ¹H NMR spectrum, along with the corresponding shift in the ¹³C NMR spectrum, will confirm the successful deoxygenation.
-
-
Mass Spectrometry (MS):
-
Purity Assessment:
-
The purity of the reference standard should be determined by a validated, stability-indicating HPLC method. The purity is typically reported as the area percentage of the main peak.
-
Residual solvent analysis by gas chromatography (GC) should be performed.
-
Water content should be determined by Karl Fischer titration.
-
The final purity is often calculated by a mass balance approach, taking into account the chromatographic purity, water content, and residual solvents.
-
Expected Analytical Data
| Test | Specification | Expected Result |
| Appearance | White to off-white crystalline powder | Conforms |
| Identity by ¹H NMR | Conforms to the structure of 11-Deoxyflurandrenolone | Conforms |
| Identity by ¹³C NMR | Conforms to the structure of 11-Deoxyflurandrenolone | Conforms |
| Mass (HRMS) | C₂₄H₃₃FO₅, [M+H]⁺ = 421.2385 | Conforms |
| Purity by HPLC | ≥ 99.5% | ≥ 99.5% |
| Water Content | ≤ 0.5% | Conforms |
| Residual Solvents | Meets USP <467> limits | Conforms |
Conclusion
This application note provides a robust and detailed methodology for the synthesis, purification, and characterization of 11-Deoxyflurandrenolone to a reference standard quality. The described protocol, centered around the Barton-McCombie deoxygenation, offers a reliable route to this important pharmaceutical reference material. The comprehensive analytical procedures outlined ensure the final product's identity, purity, and suitability for its intended use in a regulated environment.
References
-
Agilent Technologies. (n.d.). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Flurandrenolide. PubChem. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Small Scale Preparative Isolation of Corticosteroid Degradation Products Using Mass-Based Fraction Collection. Retrieved from [Link]
- Google Patents. (n.d.). EP1398320A1 - Preparative separation of steroids by reverse phase HPLC.
-
Wikipedia. (2023, December 1). Barton–McCombie deoxygenation. Retrieved from [Link]
- Wicha, J. (n.d.). The replacement of a hydroxy group by a hydrogen atom (deoxygenation of an alcohol)
-
mzCloud. (2015, February 2). Flurandrenolide. Retrieved from [Link]
- Jin, C. A. (2023, April 3). Investigations into Alcohol Functionalization via Barton-McCombie Type Deoxygenation.
-
SIELC Technologies. (n.d.). HPLC Method for Separating Corticosteroids such as Prednisone, Prednisolone and Methylprednisolone on Primesep B Column. Retrieved from [Link]
-
ChemRxiv. (n.d.). Radical Deoxyfunctionalisation Strategies. Retrieved from [Link]
- United States Pharmacopeia. (2022, October 10).
- Movassaghi, M., & Hunt, D. K. (2023). Practical and General Alcohol Deoxygenation Protocol. Journal of the American Chemical Society, 145(12), 6756–6762.
- United States Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS.
-
Wikipedia. (2023, December 1). Barton–McCombie deoxygenation. Retrieved from [Link]
- Mansouri Torshizi, H., et al. (2017). Synthesis, Characterization and in Vitro Antimicrobial Screening of the Xanthate Derivatives and their Iron(II) Complexes. Iranian Journal of Chemistry and Chemical Engineering, 36(5), 43-50.
- CMC Drug Product Development. (2012, December 15). <11> USP REFERENCE STANDARDS.
- Pharmaceutical Technology. (2009, April 2).
- United States Pharmacopeia. (n.d.). Reference Standards for impurities may include the following.
- U.S. Food and Drug Administration. (2011, July 27). Cordran (flurandrenolide, USP) Lotion, 0.05%.
- Molecules. (2025, May 6).
- Journal of Chromatographic Science. (2014). Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.
- Turkish Journal of Chemistry. (2009). [Pd(Me-Xanthate)
- Molecules. (2022, December 11). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors.
- International Journal of Molecular Sciences. (2022).
- Archiv der Pharmazie. (2013, October 15).
Sources
- 1. usp.org [usp.org]
- 2. uspbpep.com [uspbpep.com]
- 3. pharmtech.com [pharmtech.com]
- 4. drugfuture.com [drugfuture.com]
- 5. agilent.com [agilent.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Practical and General Alcohol Deoxygenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 9. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 10. agilent.com [agilent.com]
- 11. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 12. Flurandrenolide | C24H33FO6 | CID 15209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mzCloud – Flurandrenolide [mzcloud.org]
Application Notes and Protocols for the Isolation of 11-Deoxyflurandrenolone from Flurandrenolide Bulk Drug
Abstract
This comprehensive guide provides a detailed methodology for the isolation and purification of 11-Deoxyflurandrenolone, a potential process-related impurity or degradation product, from the bulk active pharmaceutical ingredient (API) Flurandrenolide. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in impurity profiling, reference standard characterization, and ensuring the quality and safety of pharmaceutical products. This document elucidates the scientific rationale behind the chosen chromatographic approach, offers a step-by-step protocol for both analytical method development and preparative-scale isolation using High-Performance Liquid Chromatography (HPLC), and addresses post-isolation sample workup. The methodologies are grounded in established principles of corticosteroid chemistry and chromatography, with supporting citations from peer-reviewed literature and regulatory guidelines.
Introduction: The Imperative of Impurity Isolation in Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical determinant of a drug's safety and efficacy. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and reporting of impurities in new drug substances.[1][2] Impurities present at levels of 0.10% or higher typically require structural identification.[3] The isolation of these impurities in a pure form is a prerequisite for their definitive structural elucidation (e.g., via NMR and MS) and for their use as reference standards in routine quality control testing.
Flurandrenolide is a potent synthetic corticosteroid used topically for its anti-inflammatory and antipruritic properties.[4][5][6] 11-Deoxyflurandrenolone is a closely related structural analog, lacking the hydroxyl group at the C-11 position. This impurity can potentially arise during the synthesis of Flurandrenolide or as a degradation product. Given its structural similarity to the parent API, the development of a robust and selective isolation method is a non-trivial analytical challenge.
This application note details a systematic approach to isolate 11-Deoxyflurandrenolone from Flurandrenolide bulk drug, leveraging the principles of reversed-phase preparative HPLC.
Structural and Physicochemical Considerations
A fundamental understanding of the molecular structures of Flurandrenolide and its 11-deoxy counterpart is essential for devising an effective separation strategy.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
| Flurandrenolide | C₂₄H₃₃FO₆ | 436.51 g/mol | Contains a hydroxyl (-OH) group at the C-11 position.[7] |
| 11-Deoxyflurandrenolone | C₂₄H₃₃FO₅ | 420.51 g/mol | Lacks the hydroxyl group at the C-11 position.[6] |
The presence of the C-11 hydroxyl group in Flurandrenolide imparts a greater degree of polarity compared to 11-Deoxyflurandrenolone. In reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is more polar, less polar compounds are retained longer. Therefore, it is anticipated that 11-Deoxyflurandrenolone will have a longer retention time than Flurandrenolide under typical reversed-phase HPLC conditions. This difference in polarity is the primary basis for their chromatographic separation.
Analytical Method Development: The Foundation for Preparative Isolation
Prior to scaling up to preparative chromatography, a high-resolution analytical HPLC method must be developed to ensure the baseline separation of 11-Deoxyflurandrenolone from Flurandrenolide and any other potential impurities.
Forced Degradation Studies (Optional)
If the 11-Deoxyflurandrenolone impurity is not present in the bulk drug at a sufficient concentration for detection and isolation, forced degradation studies can be employed to generate it.[5][8][9] This involves subjecting the Flurandrenolide bulk drug to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress to promote degradation.[1][10][11]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve Flurandrenolide in a suitable organic solvent (e.g., methanol or acetonitrile) and add 0.1 N HCl. Heat at 60°C for 2-4 hours.
-
Base Hydrolysis: Dissolve Flurandrenolide in a suitable organic solvent and add 0.1 N NaOH. Heat at 60°C for 2-4 hours.
-
Oxidative Degradation: Dissolve Flurandrenolide in a suitable organic solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Flurandrenolide powder to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of Flurandrenolide to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
Recommended Analytical HPLC Conditions
The following conditions are a robust starting point for the separation of Flurandrenolide and 11-Deoxyflurandrenolone, based on established methods for separating structurally similar corticosteroids.[2][12]
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 240 nm[7] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve Flurandrenolide bulk drug in methanol or acetonitrile to a concentration of 1 mg/mL. |
Rationale for Parameter Selection:
-
C18 Column: A C18 stationary phase provides excellent hydrophobic retention for the nonpolar steroid backbone.
-
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase system for the reversed-phase separation of corticosteroids.
-
Gradient Elution: A gradient is recommended to ensure adequate separation of the closely eluting compounds and to elute any more nonpolar impurities within a reasonable timeframe.
-
UV Detection at 240 nm: Corticosteroids typically exhibit a strong UV absorbance around this wavelength due to their conjugated ketone chromophore.
Preparative HPLC for Isolation of 11-Deoxyflurandrenolone
Once the analytical method demonstrates sufficient resolution between Flurandrenolide and 11-Deoxyflurandrenolone, the method can be scaled up for preparative isolation.
Workflow for Preparative Isolation
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. Flurandrenolide | C24H33FO6 | CID 15209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. pepolska.pl [pepolska.pl]
Application Note: LC-MS/MS Characterization of 11-Deoxyflurandrenolone
Impurity Profiling and Fragmentation Dynamics
Executive Summary
11-Deoxyflurandrenolone (C₂₄H₃₃FO₅, MW 420.[1]52) is a critical process impurity and degradation product associated with the corticosteroid Flurandrenolide. Structurally, it lacks the 11
This guide provides a comprehensive LC-MS/MS protocol for the identification and quantification of 11-Deoxyflurandrenolone. Unlike standard compendial methods that rely heavily on retention time, this protocol utilizes mechanistic fragmentation analysis to distinguish the impurity from isobaric interferences and the parent drug.
Key Technical Insights:
-
Distinctive Stability: The absence of the 11-OH group prevents the rapid neutral loss of water ([M+H-18]⁺) typically seen in corticosteroids like cortisol or flurandrenolide, serving as a primary diagnostic filter.
-
Fluorine Signature: The 6
-fluorine atom facilitates a characteristic HF loss (-20 Da), essential for confirmation. -
Acetonide Labillity: The 16,17-acetonide moiety dominates the low-energy collision-induced dissociation (CID) spectrum.
Structural Context & Chemical Properties[1][2][3][4][5][6][7][8][9]
Understanding the molecule is prerequisite to predicting its spectral behavior.
| Feature | Specification | Impact on LC-MS |
| Chemical Name | 6 | IUPAC basis for fragmentation logic. |
| Formula | C₂₄H₃₃FO₅ | [M+H]⁺ = 421.24 m/z |
| Key Moiety 1 | 16,17-Acetonide | Labile; generates dominant neutral loss of Acetone (58 Da). |
| Key Moiety 2 | 6 | Generates diagnostic loss of HF (20 Da). |
| Differentiation | No 11-OH | Absence of [M+H-H₂O]⁺ transition relative to parent. |
Experimental Protocol
3.1 Sample Preparation
-
Matrix: Plasma or Drug Substance (API).
-
Stock Solution: Dissolve 1 mg 11-Deoxyflurandrenolone in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).
-
Extraction (Plasma): Liquid-Liquid Extraction (LLE) using MTBE is preferred over protein precipitation to minimize matrix suppression for this hydrophobic steroid.
3.2 LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
Chromatography:
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent fused-core column.
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
-
Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over ACN for corticosteroids to enhance protonation efficiency and selectivity.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 40% B
-
1.0-6.0 min: 40% -> 90% B (Linear)
-
6.0-8.0 min: 90% B (Hold)
-
8.1 min: Re-equilibrate.
-
Mass Spectrometry (Source Parameters):
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[2]
-
Spray Voltage: 3500 V.
-
Source Temp: 450°C.
-
Curtain Gas: 30 psi.
Fragmentation Mechanism & Pathway Analysis[11]
The fragmentation of 11-Deoxyflurandrenolone follows a specific hierarchy governed by charge localization on the 3-keto-4-ene system and the stability of the acetonide group.
4.1 Primary Fragmentation Events[3]
-
Precursor Selection: m/z 421.2 ([M+H]⁺).
-
Acetonide Cleavage (Dominant): The 16,17-isopropylidenedioxy group undergoes a neutral loss of acetone (C₃H₆O, 58 Da). This is the most abundant transition.
-
Transition:421.2
363.2
-
-
Hydrofluoric Acid Elimination: The 6
-fluorine is eliminated as neutral HF (20 Da). This often occurs sequentially or in parallel with acetonide loss.-
Transition:421.2
401.2
-
-
Side Chain Scission: Cleavage of the C17-C20 bond (loss of the glycolaldehyde moiety) is common in corticosteroids.
-
Transition:363.2
303.2 (Loss of C₂H₄O₂ from the de-acetonided core).
-
4.2 Diagnostic Logic (The "Why")
Unlike Flurandrenolide (m/z 437), which shows a prompt loss of water (437
4.3 Visualizing the Pathway
The following diagram illustrates the sequential fragmentation logic used to build the MRM method.
Figure 1: ESI+ Fragmentation pathway of 11-Deoxyflurandrenolone showing primary neutral losses of Acetone and HF.
MRM Transition Table (Quantification & Qualification)
Use these transitions to build your instrument method. The collision energies (CE) are estimated for a generic Triple Quadrupole; optimization is required per instrument.
| Q1 Mass (Da) | Q3 Mass (Da) | ID | CE (eV) | Purpose | Mechanism |
| 421.2 | 363.2 | Quantifier | 22 | Primary | Loss of Acetonide (C₃H₆O) |
| 421.2 | 343.2 | Qualifier 1 | 35 | Confirmation | Sequential Loss of Acetonide + HF |
| 421.2 | 303.2 | Qualifier 2 | 42 | Structural | Loss of Acetonide + C17 Side Chain |
| 421.2 | 401.2 | Qualifier 3 | 18 | Diagnostic | Loss of HF (Specific to 6-F steroids) |
Self-Validation Step: Calculate the ion ratio between 363.2 and 343.2. In a clean standard, this ratio should remain constant (e.g., 100:30). Deviation >20% in a sample indicates co-eluting matrix interference.
References
-
European Pharmacopoeia (Ph. Eur.) . Flurandrenolide Monograph: Impurity Profiling. 11th Edition.
-
U.S. Food and Drug Administration (FDA) . NDA 013790: Cordran (Flurandrenolide) Chemistry Review.
-
Pozo, O. J., et al. (2008). "Fragmentation of corticosteroids in electrospray ionization liquid chromatography–tandem mass spectrometry". Journal of Mass Spectrometry, 43(6).
-
PubChem Database . 11-Deoxyflurandrenolone Compound Summary. CID 13357549.
-
Agilent Technologies . Analysis of Corticosteroids and Impurities using LC-MS/MS. Application Note 5991-XXXX.
Sources
Application Notes and Protocols: Preparation of 11-Deoxyflurandrenolone Stock Solutions for QC Testing
Introduction
11-Deoxyflurandrenolone is a synthetic corticosteroid and an active metabolite of Flurandrenolide, a topical steroid used for its anti-inflammatory and antipruritic properties.[1] The potency and, consequently, the therapeutic efficacy of topical corticosteroids are directly related to their concentration and formulation.[2][3] Therefore, the accurate and precise preparation of 11-Deoxyflurandrenolone stock solutions is a critical prerequisite for a wide range of quality control (QC) tests. These tests ensure the identity, purity, and strength of the active pharmaceutical ingredient (API) and the final drug product, safeguarding patient safety and product efficacy.
This document provides a detailed, scientifically grounded protocol for the preparation of 11-Deoxyflurandrenolone stock solutions intended for QC testing, such as High-Performance Liquid Chromatography (HPLC) assays. The methodologies described herein are synthesized from established practices for corticosteroid analysis and adhere to the principles outlined by major pharmacopoeias and regulatory bodies.[4][5]
Foundational Principles: Ensuring Accuracy and Reliability
The preparation of an analytical stock solution is the foundational step upon which the validity of all subsequent QC testing rests. The primary objective is to create a solution of a precisely known concentration, which will serve as the reference standard against which production batches are compared. Any inaccuracies in the stock solution will directly translate to erroneous results in the final analysis.
Causality in Experimental Design
The choice of solvent, weighing procedures, and dissolution techniques are not arbitrary; they are dictated by the physicochemical properties of 11-Deoxyflurandrenolone and the requirements of the analytical method. For instance, the use of a high-purity solvent in which the analyte is highly soluble minimizes the risk of incomplete dissolution and potential precipitation. Similarly, employing an analytical balance with the appropriate precision and ensuring its calibration is fundamental to minimizing weighing errors.
A Self-Validating System
The protocol detailed in this application note is designed to be a self-validating system. Each step incorporates checks and balances to mitigate potential sources of error. For example, visual inspection for complete dissolution and the use of volumetric flasks calibrated to "Class A" standards are integral to ensuring the accuracy of the final concentration. Furthermore, the protocol for verifying the stock solution's concentration provides a final confirmation of its integrity before its use in routine QC testing.
Materials and Reagents
The quality of the materials and reagents used is paramount to the preparation of an accurate stock solution.
| Material/Reagent | Specification | Rationale |
| 11-Deoxyflurandrenolone Reference Standard | USP/EP grade or equivalent, with a certificate of analysis (CoA) | Ensures the identity and purity of the starting material. The CoA provides the exact purity value needed for accurate concentration calculations. |
| Methanol | HPLC grade or higher | Corticosteroids are generally soluble in methanol.[6][7] HPLC grade ensures low levels of impurities that could interfere with chromatographic analysis. |
| Acetonitrile | HPLC grade or higher | Often used in the mobile phase for HPLC analysis of corticosteroids and can be a suitable solvent.[7] |
| Purified Water | Type I (Ultrapure) or HPLC grade | Used in the preparation of mobile phases and for dilutions. High purity is essential to prevent contamination. |
| Volumetric Flasks | Class A, various sizes (e.g., 10 mL, 50 mL, 100 mL) | Class A glassware has tight tolerances, ensuring accurate volume measurement, which is critical for concentration accuracy. |
| Analytical Balance | 4- or 5-place (0.1 mg or 0.01 mg readability) | Provides the necessary precision for accurately weighing the reference standard. |
| Pipettes | Calibrated, adjustable volume | For accurate transfer of liquids during dilutions. |
| Syringe Filters | 0.22 µm or 0.45 µm, compatible with the chosen solvent | To remove any particulate matter from the final solution before injection into an HPLC system, preventing column clogging.[8] |
Safety Precautions
As a corticosteroid, 11-Deoxyflurandrenolone should be handled with appropriate care to avoid exposure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound and its solutions.
-
Ventilation: Prepare solutions in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocol: Preparation of a Primary Stock Solution (e.g., 1000 µg/mL)
This protocol describes the preparation of a 100 mg/L (1000 µg/mL) primary stock solution of 11-Deoxyflurandrenolone in methanol. The concentration can be adjusted as needed based on the specific requirements of the analytical method.
Step-by-Step Methodology
-
Equilibration: Allow the vial containing the 11-Deoxyflurandrenolone reference standard to equilibrate to room temperature for at least 60 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder, which would alter its mass.
-
Weighing:
-
Tare a clean, dry weighing vessel on a calibrated analytical balance.
-
Accurately weigh approximately 10 mg of the 11-Deoxyflurandrenolone reference standard into the weighing vessel. Record the exact weight to the nearest 0.01 mg.
-
-
Dissolution:
-
Carefully transfer the weighed powder to a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol to the flask.
-
Gently swirl the flask to wet the powder.
-
Sonicate the flask for 5-10 minutes in an ultrasonic bath to ensure complete dissolution.[8][9] The solution should be clear and free of any visible particles.
-
-
Dilution to Volume:
-
Allow the solution to return to room temperature.
-
Using a pipette, add methanol dropwise to bring the bottom of the meniscus to the calibration mark on the neck of the volumetric flask.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
-
Labeling: Label the flask clearly with the compound name, concentration, solvent, preparation date, and analyst's initials.
Workflow Diagram
Caption: Workflow for preparing 11-Deoxyflurandrenolone stock solution.
Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the primary stock solution to concentrations that fall within the linear range of the analytical instrument.
Example Dilution for a 100 µg/mL Working Standard
-
Transfer 5.0 mL of the 1000 µg/mL primary stock solution using a calibrated volumetric pipette into a 50 mL Class A volumetric flask.
-
Dilute to the calibration mark with the appropriate diluent (often the mobile phase used in the HPLC method).
-
Cap and invert the flask 15-20 times to ensure homogeneity.
-
This solution is now ready for use in creating a calibration curve or for single-point quantification. Filter an aliquot through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[8]
Verification of Stock Solution Concentration
While not always mandatory for routine testing if prepared carefully, verification of a new primary stock solution against a previously validated, stored stock solution is good practice, especially for method development or validation. This can be done by HPLC analysis.
HPLC Analysis
-
Prepare a working standard from the newly prepared stock solution.
-
Analyze the new working standard using a validated HPLC method.
-
Compare the peak area response to that of a working standard prepared from a previously qualified stock solution.
-
The responses should be within a pre-defined acceptance criterion (e.g., ± 2%).
Stability and Storage
The stability of stock solutions is critical for ensuring the reliability of QC data over time.
| Solution Type | Storage Conditions | Typical Stability | Rationale |
| Primary Stock Solution | Tightly sealed in a volumetric flask or amber vial, stored at -20°C. | Up to one month, but should be verified. | Low temperature minimizes solvent evaporation and slows potential degradation. Amber vials protect from light. |
| Working Standard Solutions | Tightly sealed in vials, stored at 2-8°C. | Should be prepared fresh daily if possible. | Lower concentrations are more susceptible to changes due to adsorption and evaporation. |
Note: Stability studies should be performed to establish appropriate storage conditions and expiration dates for your specific laboratory conditions and analytical methods.[10][11]
Conclusion
The meticulous preparation of 11-Deoxyflurandrenolone stock solutions is a non-negotiable cornerstone of accurate and reliable QC testing in the pharmaceutical industry. By understanding the scientific principles behind each step, from the selection of high-purity reagents to the precise execution of weighing and dilution, researchers and scientists can ensure the integrity of their analytical data. Adherence to these detailed protocols will contribute to the overall quality and safety of the final drug product.
References
-
PubMed. (n.d.). Topical corticosteroids: quality control considerations. Retrieved from [Link]
-
PJSIR. (n.d.). Determination of steroids in urine samples. Title of the Article: Simultaneous HPLC Determination of Betamethason. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Flurandrenolide. PubChem. Retrieved from [Link]
-
BioPharma Services Inc. (2024, October 25). Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids. Retrieved from [Link]
-
Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. (2025, September 30). Retrieved from [Link]
-
Acta Chromatographica. (2022, February 3). Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream. Retrieved from [Link]
-
PMC. (n.d.). Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations. Retrieved from [Link]
-
GSRS. (n.d.). 11-DEOXYFLURANDRENOLONE. Retrieved from [Link]
-
Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines. Retrieved from [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). Retrieved from [Link]
-
IJSART. (n.d.). Determination of Methylprednisolone Antiderivatives By HPLC Analysis Method And Its Practical Application. Retrieved from [Link]
-
Agilent. (n.d.). USP General Chapter <1058>. Retrieved from [Link]
-
PMC. (2024, February 13). Detection of Steroids in Topical Fairness Preparations Using Histamine Wheal Test. Retrieved from [Link]
-
Coriolis Pharma. (n.d.). Stability Studies. Retrieved from [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. (n.d.). Retrieved from [Link]
-
USP-NF. (n.d.). Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verificationa. Retrieved from [Link]
-
Inxight Drugs. (n.d.). 11-DEOXYFLURANDRENOLONE. Retrieved from [Link]
-
The Dermatologist. (2026, January 15). Topical Corticosteroids: Examining Pharmacologic Properties. Retrieved from [Link]
-
AAFP. (2021, March 15). Topical Corticosteroids: Choice and Application. Retrieved from [Link]
-
DailyMed. (2019, September 27). CORDRAN- flurandrenolide tape. Retrieved from [Link]
-
MDPI. (2019, December 14). Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity. Retrieved from [Link]
-
Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023, October 12). Retrieved from [Link]
-
ASEAN. (2005, February 22). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]
Sources
- 1. DailyMed - CORDRAN- flurandrenolide tape [dailymed.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. cubiclaboratories.com [cubiclaboratories.com]
- 5. uspnf.com [uspnf.com]
- 6. pjsir.org [pjsir.org]
- 7. akjournals.com [akjournals.com]
- 8. amecj.com [amecj.com]
- 9. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 11. fda.gov.ph [fda.gov.ph]
Precision Chromatographic Profiling of Steroid Impurities via TLC/HPTLC
Abstract & Scope
Steroid analysis presents unique challenges due to the structural similarity of impurities (isomers, epimers) and the weak UV absorption of non-conjugated skeletons. While HPLC is the gold standard for final release, TLC/HPTLC remains the most efficient tool for process monitoring , crude purity assessment , and high-throughput screening of reaction by-products.
This guide details a self-validating protocol for separating steroid impurities, moving beyond basic "spot-and-run" techniques to a regulated, quantitative HPTLC approach. It focuses on the separation of critical pairs (e.g., Hydrocortisone vs. Cortisone, Betamethasone vs. Dexamethasone) using optimized stationary/mobile phase systems.
Theoretical Basis: The "Steroid Skeleton" Challenge
Steroids share a cyclopentanoperhydrophenanthrene core. Separation relies on subtle differences in polarity introduced by:
-
Hydroxyl Group Orientation:
(axial) vs. (equatorial) configurations. -
Double Bond Position:
vs. unsaturation. -
Side Chain Oxidation: Ketone vs. Alcohol functionalities.
Mechanistic Insight: Standard Silica Gel 60 operates via adsorption chromatography . Steroid hydroxyl groups interact with silanol (Si-OH) groups via hydrogen bonding.
-
Rule of Thumb: More hydroxyl groups = Lower
. -
Stereochemistry Effect: Equatorial -OH groups (more accessible) bind stronger than axial -OH groups, resulting in lower
values for equatorial isomers.
Method Development Strategy (PRISMA Model)
To separate complex impurities, a trial-and-error approach is inefficient. We utilize a simplified PRISMA optimization model.
Mobile Phase Selection Matrix
| Steroid Class | Polarity | Recommended Solvent System (v/v) | Mechanism |
| Androgens (Testosterone) | Low-Med | Toluene / Ethyl Acetate (60:40) | Selectivity via |
| Corticosteroids (Hydrocortisone) | High | DCM / Methanol / Water (95:5:0.5) | High elution strength; Water reduces tailing |
| Estrogens (Estradiol) | Medium | Chloroform / Acetone (80:20) | Classic system; Acetone disrupts H-bonds |
| Sterols (Cholesterol) | Low | Hexane / Diethyl Ether (70:30) | Lipophilic separation |
Critical Safety Note: Chloroform is carcinogenic. Where possible, substitute with Dichloromethane (DCM) or Toluene, adjusting ratios to match polarity (
).
Experimental Protocols
Protocol A: Qualitative Impurity Screening (Standard TLC)
Best for: Reaction monitoring and raw material ID.
Materials:
-
Plate: Merck Silica Gel 60 F254 (
cm), Aluminum or Glass backed. -
Sample: 1 mg/mL in Methanol or DCM.
-
Reference Standards: Known impurities (e.g., related substances A, B, C).
Workflow:
-
Plate Activation: Heat plate at 110°C for 30 mins to remove adsorbed moisture. Why? Moisture deactivates silica, causing band broadening.
-
Chamber Saturation (CRITICAL): Line a twin-trough chamber with filter paper. Add mobile phase. Equilibrate for 20 mins.
-
Scientific Rationale: Steroids are sensitive to "edge effects." Unsaturated chambers cause uneven solvent migration (concave wavefronts), altering
values.
-
-
Application: Spot 5
L of sample and standards 15 mm from the bottom edge. -
Development: Run until solvent front reaches 80% of plate height.
-
Drying: Dry in a stream of cold air (do not heat yet).
Protocol B: Quantitative Limit Test (HPTLC)
Best for: Quantifying impurities down to 0.1% (Limit Test).
Materials:
-
Plate: HPTLC Silica Gel 60 F254 (
cm).[1] -
Equipment: CAMAG Linomat 5 (Applicator) & TLC Scanner.
Workflow:
-
Band Application: Spray-on technique (6 mm bands).
-
Development: Linear development in saturated chamber.
-
Scanning (UV): Scan at
(usually 240-250 nm for -3-ketosteroids). -
Derivatization (Post-Chromatographic): Required for non-UV active impurities.
Visualization & Derivatization
Steroids often lack strong chromophores. "Universal" UV detection at 254 nm only works for conjugated systems (e.g., Testosterone, Cortisol). For impurities like Dihydrotestosterone (DHT) or saturated precursors, chemical derivatization is mandatory.
Decision Tree for Visualization
Caption: Logic flow for selecting the appropriate detection method based on steroid structural features.
Master Reagent Recipes
| Reagent | Preparation | Target | Heating Condition |
| Vanillin-Sulfuric Acid | 1g Vanillin in 100mL Ethanol + 1.5mL conc.[5] | Universal (Sterols, Bile acids) | 110°C for 5-10 min |
| Anisaldehyde-Sulfuric | 0.5mL p-Anisaldehyde + 50mL HOAc + 1mL | Terpenoids, Sapogenins | 100°C until violet/red |
| Tetrazolium Blue | Mix 1:1 of 0.2% Tetrazolium Blue (aq) + 2M NaOH | Corticosteroids ( | Room Temp (Blue spots) |
| Phosphoric Acid (50%) | 1:1 | Induces fluorescence | 120°C for 10 min -> UV366nm |
Troubleshooting Guide (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| "Smiling" Bands | Edge effect; uneven solvent evaporation. | Ensure chamber is lined with filter paper and saturated for 20+ mins. |
| Tailing Spots | Acidic nature of silica or basicity of amine-steroids. | Add 1% Acetic Acid (for acids) or 1% Triethylamine (for bases) to mobile phase. |
| Low Sensitivity | Incomplete derivatization. | Dipping (immersion) is more reproducible than spraying. Use an automated immersion device. |
| Humidity variation. | Activate plates (110°C) and control lab humidity (40-60% RH). |
Workflow Diagram
Caption: Step-by-step HPTLC workflow ensuring reproducibility from sample prep to quantification.
References
-
Merck Millipore. (2023).[1] Separation of Steroids: TLC Application Note 209. Retrieved from [6]
-
CAMAG. (2017).[7] Detection of Steroids and SARMs using HPTLC. CAMAG Bibliography Service (CBS) 118.[8] Retrieved from
-
Cimpoiu, C., et al. (2006). Analysis of some steroids by thin-layer chromatography using optimum mobile phases. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 633-637. Retrieved from
-
European Pharmacopoeia. (2023). 2.2.27. Thin-Layer Chromatography. Retrieved from
- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Standard Reference Text).
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. CAMAG HPTLC | CAMAG Switzerland | CAMAG HPTLC Manual [anchrom.in]
- 3. CAMAG – Advanced Analysis of Complex Samples with HPTLC [camag.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 6. merckmillipore.com [merckmillipore.com]
- 7. uni-giessen.de [uni-giessen.de]
- 8. Detection of Steroids and SARMs using HPTLC | Separation Science [sepscience.com]
Application Note & Protocol: Determination of UV Absorption Maxima for 11-Deoxyflurandrenolone in Methanol
Abstract & Introduction
This document provides a detailed methodology for determining the ultraviolet (UV) absorption characteristics of 11-Deoxyflurandrenolone in a methanolic solution. 11-Deoxyflurandrenolone is a synthetic corticosteroid whose chemical structure includes a pregn-4-ene-3,20-dione moiety. This α,β-unsaturated ketone system constitutes the principal chromophore responsible for its characteristic UV absorbance.
UV-Visible spectroscopy is a robust, non-destructive, and widely adopted analytical technique for the quantitative analysis of active pharmaceutical ingredients (APIs).[1] It serves as a fundamental tool in quality control, stability testing, and formulation analysis. The absorption of UV radiation by a molecule promotes electrons from the ground state to higher energy excited states, and the wavelength of maximum absorption (λmax) is a key qualitative parameter for substance identification, while the magnitude of absorbance is proportional to its concentration, as described by the Beer-Lambert Law.
While a definitive published absorption maximum for 11-Deoxyflurandrenolone is not widely cited, its structural similarity to other prominent corticosteroids allows for a highly accurate prediction. For instance, the closely related compound Flurandrenolide, which shares the same core chromophore, exhibits a UV absorption maximum at approximately 237 nm in methanol.[2] Generally, corticosteroids of this class display a strong absorption peak around 240 nm.[3] This protocol, therefore, outlines the definitive experimental procedure to determine the precise λmax for 11-Deoxyflurandrenolone, which is anticipated to be in the 237-242 nm range.
Principle of the Method
The protocol involves preparing a dilute solution of 11-Deoxyflurandrenolone using spectrophotometric grade methanol. A UV-Vis spectrophotometer is used to scan the solution across a defined wavelength range to identify the wavelength at which maximum absorbance occurs (λmax). Methanol is selected as the solvent due to its ability to solubilize corticosteroids and its low UV cutoff wavelength (approx. 205 nm), which prevents solvent interference in the expected region of analysis.[4]
Materials and Equipment
Reagents
-
11-Deoxyflurandrenolone Reference Standard (Purity ≥ 98%)
-
Methanol, Spectrophotometric Grade (UV Grade)
Equipment
-
Calibrated Double-Beam UV-Visible Spectrophotometer
-
Matched 1 cm Quartz Cuvettes
-
Calibrated Analytical Balance (readable to 0.01 mg)
-
Class A Volumetric Flasks (10 mL, 50 mL, 100 mL)
-
Class A Volumetric Pipettes
-
Ultrasonic Bath
Experimental Protocol
Preparation of Stock Standard Solution (100 µg/mL)
-
Accurately weigh approximately 10.0 mg of the 11-Deoxyflurandrenolone reference standard.
-
Quantitatively transfer the weighed standard into a 100 mL Class A volumetric flask.
-
Add approximately 70 mL of spectrophotometric grade methanol.
-
Sonicate for 5-10 minutes or until the standard is completely dissolved.
-
Allow the solution to return to ambient temperature.
-
Dilute to the mark with methanol and mix thoroughly by inverting the flask multiple times. This is the Stock Solution (S1) .
Preparation of Working Standard Solution (20 µg/mL)
-
Pipette 10.0 mL of the Stock Solution (S1) into a 50 mL Class A volumetric flask.
-
Dilute to the mark with spectrophotometric grade methanol.
-
Mix thoroughly. This is the Working Solution (S2) . This concentration is consistent with standard corticosteroid analyses.[2]
Spectrophotometric Analysis
-
Instrument Setup: Power on the spectrophotometer and allow the lamps to stabilize for at least 30 minutes.
-
Blank Correction: Fill both the sample and reference cuvettes with spectrophotometric grade methanol. Place them in the respective holders and perform a baseline correction across the scanning range of 400 nm to 200 nm.
-
Wavelength Scan (Determination of λmax):
-
Empty the sample cuvette and rinse it twice with small aliquots of the Working Solution (S2) .
-
Fill the sample cuvette with the Working Solution (S2) .
-
Place the cuvette in the sample holder.
-
Perform a wavelength scan from 400 nm to 200 nm.
-
The instrument software will automatically identify the wavelength of maximum absorbance (λmax). Record this value.
-
-
Absorbance Measurement:
-
Set the spectrophotometer to measure the absorbance at the determined λmax.
-
Measure the absorbance of the Working Solution (S2) .
-
Record the absorbance value.
-
The entire experimental workflow is visualized in the diagram below.
Caption: Logic for predicting and confirming the λmax.
References
-
Singh, A., Sharma, P. K., & Majumdar, A. (2008). Spectrophotometric Determination of Corticosteroids and Its Application in Pharmaceutical Formulation. Iranian Journal of Pharmacology and Therapeutics, 7(1), 61-65. [Link]
-
El-Gindy, A., El-Zeany, B., & Awad, T. (2001). Derivative spectrophotometric determination of some corticosteroids in combinations with other drugs. Journal of AOAC International, 84(5), 1418-1426. [Link]
-
Global Substance Registration System. (n.d.). 11-DEOXYFLURANDRENOLONE. Retrieved February 20, 2026, from [Link]
-
El-Gindy, A., El-Zeany, B., & Awad, T. (2020). Derivative Spectrophotometric Determination of Some Corticosteroids in Combinations with Other Drugs. Journal of AOAC INTERNATIONAL, 84(5), 1418-1426. [Link]
-
USP-NF. (2025). Flurandrenolide. In USP-NF Online. Retrieved February 20, 2026, from [Link]
-
Santhi, N., & Rajendran, S. (2018). Spectrophotometry – A Tool to Assess Corticosteroids and Tectona Grandis. Impact Factor, 6(9), 21-25. [Link]
-
Hrosh, Y., Hladukh, Y., & Kolisnyk, T. (2017). Selective Spectrophotometric Method for the Hydrocortisone Butyrate Quantitative Determination in Compounding Ointment in Presence of Nitrofural and Procaine Hydrochloride. Research Journal of Pharmacy and Technology, 10(8), 2545-2548. [Link]
-
Inxight Drugs. (n.d.). 11-DEOXYFLURANDRENOLONE. Retrieved February 20, 2026, from [Link]
- Watson, D. G. (2012). Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists. Elsevier. (General reference to corticosteroid spectra, specific link unavailable).
-
Alcon Laboratories, Inc. (2018). Cordran® Tape Flurandrenolide Tape, USP. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). UV Spectrum of TAP 50μg/ml in Methanol shows absorption maxima at 272 nm. [Image]. Retrieved February 20, 2026, from [Link]
-
Singhal, A., et al. (2024). UV-Visible Spectroscopy: A Review on its Pharmaceutical and Bio-allied Sciences Applications. Current Pharmaceutical Analysis, 20(3). [Link]
-
Honeywell. (n.d.). UV Cutoff. Retrieved February 20, 2026, from [Link]
-
Burdick & Jackson. (n.d.). UV Cutoff. [PDF]. Retrieved February 20, 2026, from [Link]
Sources
Troubleshooting & Optimization
Troubleshooting low recovery rates of 11-Deoxyflurandrenolone standards
Welcome to the technical support center for troubleshooting analytical methods involving 11-Deoxyflurandrenolone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to the quantification of this synthetic corticosteroid, with a primary focus on addressing low recovery rates in analytical standards.
As Senior Application Scientists, we understand that robust and reproducible analytical data is the cornerstone of successful research. Steroid analysis, in particular, presents unique challenges due to the inherent chemical properties of these molecules.[1][2] This guide provides a systematic, causality-driven approach to troubleshooting, grounded in established analytical principles.
Troubleshooting Guide: Low Recovery of 11-Deoxyflurandrenolone
Low recovery of your 11-Deoxyflurandrenolone standard is a multifaceted problem that can arise at any stage of your analytical workflow. The following guide breaks down the process into key stages to help you systematically identify and resolve the root cause.
Logical Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a high-level view of the troubleshooting process. The following workflow diagram outlines a systematic approach to diagnosing the source of low recovery.
Caption: A systematic workflow for troubleshooting low recovery rates.
Q1: Could issues with my standard's integrity be the cause?
Yes, the accuracy of your entire analysis hinges on the integrity of your stock and working standards. Errors here will propagate through all subsequent measurements.
Common Issues & Causal Explanations:
-
Poor Solubility: 11-Deoxyflurandrenolone, like many steroids, is a non-polar molecule.[3] It will have limited solubility in highly aqueous solutions. If the standard is not fully dissolved, the actual concentration will be lower than the theoretical value.
-
Degradation: Steroids can be sensitive to temperature, light, and pH. Improper storage or repeated freeze-thaw cycles can lead to degradation, reducing the concentration of the active analyte.
-
Inaccurate Preparation: Simple volumetric or gravimetric errors during the preparation of stock and working solutions are a common source of inaccurate final concentrations.
Troubleshooting Steps:
-
Verify Solvent Compatibility: Prepare your highest concentration stock solution in 100% organic solvent (e.g., Methanol, Acetonitrile, or DMSO). Visually inspect for any undissolved particulate matter.
-
Assess Stability: Prepare a fresh standard solution from a new vial of the reference material, if available. Compare its response to your existing standard. A significant difference may indicate degradation of the older standard.
-
Perform a Serial Dilution Check: Prepare a new dilution series from your stock. The response should be linear (R² > 0.995).[4] A non-linear curve, particularly at higher concentrations, may suggest solubility limits have been exceeded.
Q2: Is my sample preparation method causing analyte loss?
Sample preparation, especially Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is often the most significant source of analyte loss.[5] The goal is to remove interfering substances, but this process can inadvertently remove the target analyte if not optimized.[6]
Common Issues & Causal Explanations:
-
Inappropriate SPE Sorbent: Using a sorbent with the wrong chemistry can lead to poor retention of 11-Deoxyflurandrenolone. For a hydrophobic steroid, a reversed-phase sorbent (e.g., C18) is typically appropriate.[7]
-
Overly Aggressive Wash Steps: The wash step in SPE is designed to remove weakly bound matrix components. If the wash solvent is too strong (i.e., has too high a percentage of organic solvent), it can prematurely elute the target analyte along with the interferences.[7]
-
Incomplete Elution: The elution solvent must be strong enough to completely desorb the analyte from the SPE sorbent. An insufficient volume or an insufficiently strong solvent will result in the analyte being left behind on the column.[6]
-
Non-Specific Binding: Analytes can adsorb to the surfaces of labware (e.g., plastic tubes, pipette tips). This is a more significant issue at lower concentrations. Using low-binding plasticware or silanized glassware can mitigate this.[7]
-
Matrix Effects in LC-MS/MS: Co-eluting compounds from the sample matrix (e.g., phospholipids) can suppress the ionization of 11-Deoxyflurandrenolone in the mass spectrometer's ion source, leading to a lower-than-expected signal.[2] This is not a true "loss" of analyte but an ionization efficiency problem that manifests as low recovery.
Data-Driven Troubleshooting:
To pinpoint the source of loss, analyze the sample at each stage of the preparation process.
| Step | Action | Expected Outcome | Implication of Failure |
| 1. Pre-Extraction | Spike the standard into the initial sample matrix. Analyze a small aliquot directly (after protein precipitation). | A strong signal should be present. | If the signal is low here, suspect matrix-induced degradation or immediate binding. |
| 2. Post-Wash | Collect the wash solvent from the SPE cartridge and analyze it. | The signal for 11-Deoxyflurandrenolone should be negligible. | A strong signal indicates the wash step is too aggressive and is removing your analyte. |
| 3. Post-Elution | After the first elution, perform a second elution with fresh solvent and analyze this fraction. | The signal in the second elution should be negligible. | A significant signal indicates incomplete elution in the first step. Consider increasing solvent volume or strength. |
Protocol: General Purpose Steroid Extraction (LLE)
This protocol is a starting point and should be optimized for your specific matrix.
-
Sample Aliquot: Take 200 µL of your sample (e.g., serum).
-
Add Internal Standard: Add your internal standard (ideally, a stable isotope-labeled version of 11-Deoxyflurandrenolone) and briefly vortex.
-
Protein Precipitation (Optional but Recommended): Add 600 µL of cold acetonitrile. Vortex for 1 minute, then centrifuge at high speed for 10 minutes to pellet proteins. Transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 1 mL of an organic solvent like methyl tert-butyl ether (MTBE).[5] Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge for 5 minutes to ensure clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of your initial mobile phase. This step is critical for good peak shape.
Q3: How can the LC-MS/MS system contribute to low recovery?
While sample preparation is a frequent culprit, the analytical instrumentation itself can be a source of apparent low recovery through poor chromatography or inefficient detection.
Common Issues & Causal Explanations:
-
Poor Ionization: Steroids can be challenging to ionize effectively.[1] The choice between Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) can have a large impact. While ESI is common, APCI can sometimes offer better sensitivity for less polar compounds. The polarity (positive or negative ion mode) must also be optimized.
-
Suboptimal MS Parameters: Incorrect mass transitions (for SRM/MRM), collision energy, or source voltages will lead to a weak signal and thus, poor apparent recovery.
-
Column Issues: Contamination or degradation of the analytical column can lead to poor peak shape (e.g., excessive tailing), which lowers the calculated peak area and reduces apparent recovery. It can also cause the analyte to be irreversibly adsorbed.
-
Injector Problems: Inaccurate injection volumes due to bubbles in the syringe or leaks in the injector system will directly lead to low and inconsistent results.[8]
Troubleshooting the Instrument:
Caption: A focused workflow for diagnosing LC vs. MS system issues.
Frequently Asked Questions (FAQs)
Q: My recovery is inconsistent between runs. What is the most likely cause? A: Inconsistent recovery often points to issues with reproducibility in your sample preparation or injection process.[8] Manually intensive steps like LLE can have high variability. Automating sample preparation can help.[2] Also, check for air bubbles in the autosampler syringe and ensure the injection volume is consistent.
Q: I see a peak at the right retention time, but the signal-to-noise is very low. How can I improve this? A: Low signal-to-noise can be due to poor ionization or high background.[1] First, try optimizing the ion source parameters (e.g., gas flows, temperatures, voltages). If that doesn't help, your sample extract may be "dirty," causing ion suppression.[2] Improve your cleanup step by using a more selective SPE sorbent or adding a phospholipid removal step.
Q: Can the choice of mobile phase affect my recovery? A: Absolutely. The mobile phase pH can affect the analyte's charge state and retention on the column. For neutral steroids like 11-Deoxyflurandrenolone, the organic modifier (e.g., methanol vs. acetonitrile) and additives (e.g., ammonium fluoride or formate) can influence chromatographic resolution and, importantly, ionization efficiency in the MS source.[4] It is crucial to ensure your reconstituted sample solvent is not significantly stronger than your initial mobile phase to prevent peak distortion.
Q: I suspect isobaric interference. How can I confirm this? A: Isobaric compounds have the same mass and can be mistaken for your analyte if they co-elute.[3][9] To check for this, you need to improve your chromatographic separation. Try a shallower gradient or switch to a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18). If you can separate the interfering peak, you will have confirmed its presence. Using tandem mass spectrometry (MS/MS) with highly specific SRM transitions is the primary way to reduce this interference.[9]
References
- Longdom Publishing. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques.
- Owen, L. J., & Keevil, B. G. (2011). Challenges and benefits of endogenous steroid analysis by LC-MS/MS. Journal of Bioanalysis & Biomedicine.
- Black, T. A., et al. (2020). Improving LC-MS/MS measurements of steroids with differential mobility spectrometry.
- WelchLab. (2025).
- Chromatography Forum. (2012). trouble with standard recovery.
- Waters Corporation. (2021). Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS. YouTube.
- Fjeld, K., et al. (2022). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use.
- gsrs. (n.d.). 11-DEOXYFLURANDRENOLONE.
- Alwsci. (2025). Why Is Your SPE Recovery So Low?.
- MilliporeSigma. (n.d.).
- G.P., K., & M., K. (2020). Analytical Methods for the Determination of Neuroactive Steroids. Molecules.
- Thermo Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (n.d.). Which LC-MS/MS Platform is Most Appropriate for the Quantitative Analysis of Steroids in Serum for Clinical Research?.
Sources
- 1. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays | MDPI [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. welchlab.com [welchlab.com]
- 7. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 8. trouble with standard recovery - Chromatography Forum [chromforum.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Minimizing Degradation of 11-Deoxyflurandrenolone
Current Status: Operational Topic: Sample Preparation & Stability Protocols Target Analyte: 11-Deoxyflurandrenolone (Corticosteroid / Impurity Standard) Audience: Analytical Chemists, DMPK Researchers[1][2][3][4][5]
Core Stability Briefing
What is the primary stability risk for 11-Deoxyflurandrenolone? 11-Deoxyflurandrenolone is a fluorinated corticosteroid derivative.[1][2][3][4][5] While the absence of the 11-hydroxyl group renders it slightly more stable against oxidative dehydrogenation than its parent compounds (like cortisol), it remains highly susceptible to C17-side chain degradation and acetonide hydrolysis .[1][2][3][4][5]
Your sample preparation strategy must actively suppress three specific degradation pathways:
-
Acid-Catalyzed Hydrolysis: The 16,17-acetonide bridge is acid-labile.[1][2][3][4][5] Exposure to pH < 3.0 will cleave the protecting group, yielding the free diol.[5]
-
Base-Catalyzed Rearrangement: The C17 dihydroxyacetone side chain is unstable in alkaline conditions (pH > 8.0), leading to Mattox rearrangement or oxidative cleavage (glycolic acid formation).[1][2][3][4][5]
-
Surface Adsorption: As a lipophilic steroid (LogP ~3-4), it exhibits significant non-specific binding to polypropylene and non-silanized glass.[1][2][3][4][5]
Master Protocol: Degradation-Free Sample Preparation
Workflow Visualization
The following decision tree outlines the optimal workflow to maintain structural integrity.
Figure 1: Decision tree for 11-Deoxyflurandrenolone extraction emphasizing pH control and solvent selection.
Technical FAQs & Troubleshooting
Category A: Chemical Stability & Solvents[1][2][4][5][6]
Q: Can I use Methanol (MeOH) for reconstitution or elution? A: Proceed with caution. While 11-Deoxyflurandrenolone is a free alcohol (at C21), corticosteroids with ester functionalities can undergo transesterification in methanol.[1][2][3][4][5] For 11-Deoxyflurandrenolone specifically, the risk is lower, but Acetonitrile (ACN) is the superior choice.[1][2][3][4] ACN is aprotic, reducing the risk of solvolysis, and generally provides sharper peak shapes for steroids in LC-MS/MS.[3][4]
Q: My recovery is low (< 60%). Is the molecule degrading? A: Before assuming chemical degradation, rule out adsorption .[1][5]
-
Diagnosis: If recovery improves linearly with higher concentration, you have an adsorption issue (saturation of binding sites).[1][2][5]
-
The Fix:
-
Switch to Silanized Glassware for all evaporation steps.[1][2][4][5]
-
Add 0.1% BSA (Bovine Serum Albumin) or CHAPS detergent to the sample matrix prior to extraction to block non-specific binding sites.[1][2][5]
-
Avoid storing reconstituted samples in pure aqueous buffers; maintain at least 20% organic solvent.[1][2][4][5]
-
Category B: Extraction & Handling[1][2][4][5]
Q: Why do I see "Ghost Peaks" or isomers in my chromatogram? A: This usually indicates acetonide instability or isomerization .[1][2][4][5]
-
Scenario 1 (Acidic Mobile Phase): If you use >0.1% Formic Acid or TFA, the 16,17-acetonide ring may open, creating a polar degradation product (the 16,17-diol).[1][2][3][4]
-
Scenario 2 (Light Exposure): Corticosteroids are photosensitive.[1][2][4][5]
Q: How long can I store the processed sample in the autosampler? A:
| Temperature | Solvent System | Max Stability | Notes |
|---|---|---|---|
| 4°C | ACN:Water (50:50) | 24 Hours | Optimal condition. |
| 4°C | MeOH:Water (50:[1][2][4][5]50) | 12 Hours | Risk of slow oxidation.[1][2][4][5] |
| Ambient | Any | < 4 Hours | Significant risk of evaporation and degradation.[1][2][5] |
Deep Dive: The Chemistry of Failure
Understanding how the molecule breaks down allows you to predict risks in new matrices.[1][5]
Figure 2: Primary degradation pathways.[1][2][3][4][5] Note that the C16,17-acetonide is the acid-sensitive moiety, while the C17-side chain is base-sensitive.[1][2][3][4][5]
Recommended Reagents & Materials
To ensure reproducibility, utilize the following grade of materials (or equivalent):
-
Solvents: LC-MS Grade Acetonitrile (Honeywell/Burdick & Jackson).[1][2][3][4][5]
-
Buffers: Ammonium Acetate (99.99% trace metals basis) to maintain pH 5-6.
-
SPE Cartridges: Polymeric HLB (Hydrophilic-Lipophilic Balance) columns are preferred over C18 silica to allow for pH manipulation without stripping the bonded phase.[1][2][3][4][5]
-
Stabilizers: If oxidative degradation is confirmed (via M+16 peaks in MS), add 0.05% Ascorbic Acid to the plasma/urine immediately upon collection.[1][2][5]
References
-
European Pharmacopoeia (Ph.[1][2][4][5] Eur.). Fluocinolone Acetonide Monograph (01/2008:0494).[1][2][4][5] (Identifies 11-Deoxyflurandrenolone as a related impurity structure and establishes chromatographic conditions for separation). [1][2][3]
-
Timmins, P., & Gray, A. (1998).[1][2][3][4][5] Stability of Corticosteroids in Topical Formulations.[1][2][5][6] Journal of Pharmaceutical and Biomedical Analysis.[1][2][5] (Details the hydrolysis mechanisms of acetonide bridges in corticosteroids).
-
Hansen, S. H. (1981).[1][2][4][5] The stability of corticosteroids in aqueous solutions.[1][5] International Journal of Pharmaceutics.[1][2][5] (Foundational text on pH-dependent degradation profiles of the C17 side chain).
-
PubChem. 11-Deoxyflurandrenolone Compound Summary. National Library of Medicine.[1][2] (Source for physiochemical properties, LogP, and structural data).[1][2][3][5] [1][2][3]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 11-Deoxyprednisone acetate | C23H30O5 | CID 227110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 11-Deoxycortisol - Wikipedia [en.wikipedia.org]
- 4. (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-((1S)-1-((2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl)-10,14-dimethyl-3-oxapentacyclo(9.7.0.02,4.05,10.014,18)octadec-7-en-9-one | C28H38O6 | CID 44576309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Flurandrenolide | C24H33FO6 | CID 15209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
Technical Support Center: Optimizing Retention Time Stability for Fluocinolone Acetonide Impurity F
Senior Application Scientist: Dr. Alex V. Mercer Department: Separation Science & Chromatography Support Last Updated: February 20, 2026
Executive Summary & Technical Context
Welcome to the technical support hub for Fluocinolone Acetonide (FA) analysis. This guide specifically addresses the chromatographic stability of Impurity F (EP nomenclature), chemically identified as 6α-fluoro-11,21-dihydroxy-16α,17-(1-methylethylidenedioxy)pregn-4-ene-3,20-dione (also referred to as 11-Deoxyflurandrenolone) [1].
The Core Challenge:
Impurity F is structurally the 11-deoxy analog of Fluocinolone Acetonide. Lacking the 11
-
Late Elution Sensitivity: Late-eluting peaks are more susceptible to small fluctuations in organic modifier concentration (
changes exponentially with ). -
Integration Windows: Drifting RTs can push the impurity peak outside the designated integration window, leading to False Negatives in QC release testing.
Diagnostic Workflow: Retention Time Instability
Before adjusting parameters, determine if your instability is a Drift (trend) or a Fluctuation (random). Use the logic map below to identify the root cause.
Figure 1: Decision logic for diagnosing retention time instabilities in Fluocinolone Acetonide analysis.
Troubleshooting & Optimization (Q&A)
Category A: Monotonic Drift (RT steadily increasing/decreasing)
Q: My Impurity F peak elutes later and later with every injection. The main peak drifts too. Why? A: This is a classic symptom of Organic Modifier Loss or Temperature Drop .
-
Mechanism: Impurity F is hydrophobic. In an isocratic system (e.g., ACN:Water 45:55), a loss of just 1% Acetonitrile can increase retention factors (
) by 10-15% [2]. -
Immediate Fix:
-
Check if the mobile phase reservoir is capped. Acetonitrile evaporates faster than water.
-
Verify column compartment temperature.[1] If the lab AC turns on/off, an un-thermostatted column will swing RTs.
-
-
Pro-Tip: Do not "top up" mobile phases. Discard and prepare fresh.
Q: The RT decreases (elutes earlier) over a long sequence. Is my column dying? A: Possibly, but first check for Phase Collapse or Hydrolysis .
-
Scenario: If you are using a high-aqueous wash or if the column has been stored in water, the C18 chains may have "collapsed" (dewetted), reducing surface area and retention.
-
Correction: Regenerate the column by flushing with 100% Acetonitrile for 20 column volumes, then re-equilibrate.
Category B: Random Fluctuations (Jumping RT)
Q: The RT jumps ±0.2 minutes between injections. I am using a quaternary pump. A: The issue is likely Online Mixing Instability .
-
Explanation: Quaternary pumps mix solvents using proportioning valves. If the valves are sticky or if air bubbles are present, the ratio of ACN:Water fluctuates packet-by-packet. Since Impurity F is sensitive to %B, these small mixing errors manifest as RT jumps.
-
Protocol: Switch to Premixed Mobile Phase (Isocratic).
-
Instead of: Line A = Water, Line B = ACN (Set to 55:45).
-
Do this: Manually mix Water and ACN in a flask, degas, and pump from a single line at 100%. This eliminates mixing valve errors.
-
Category C: Selectivity Issues
Q: Impurity F is co-eluting with a neighboring peak (e.g., Impurity G or degradation product). How do I improve resolution without changing the validated method? A: You can optimize Temperature within the allowable adjustments (usually ±10°C in USP/EP <621>).
-
Strategy:
-
Lower Temperature (20-25°C): Generally increases retention and often improves resolution for structural isomers by reducing the mass transfer kinetics, sharpening peaks.
-
Higher Temperature (40°C): Reduces backpressure and sharpens peaks but may merge closely eluting hydrophobic impurities.
-
-
Note: Impurity F (11-deoxy) and Fluocinolone Acetonide differ by a hydroxyl group. Their selectivity (
) is driven by hydrophobic interaction. Lowering temperature usually favors the separation of the more hydrophobic species (Impurity F) from the main peak.
Standardized Protocols for Stability
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliance, follow these protocols.
Protocol 1: Gravimetric Mobile Phase Preparation
Why: Volumetric mixing is temperature-dependent and suffers from volume contraction (excess volume of mixing).
-
Calculate Masses: Determine the density of Acetonitrile (0.786 g/mL) and Water (1.000 g/mL) at 20°C.
-
Target: 1000 mL of ACN:Water (45:55 v/v).
-
Acetonitrile required:
-
Water required:
-
-
Procedure:
-
Place a clean solvent bottle on a balance. Tare.
-
Add 353.7 g of HPLC-grade Acetonitrile.
-
Add 550.0 g of HPLC-grade Water (Milli-Q).
-
Cap and Shake vigorously.[2]
-
Degas (Ultrasonicate for 5 mins or vacuum filter). Note: Do not over-sonicate, or ACN will evaporate.
-
Protocol 2: System Suitability & Column Equilibration
Why: C18 columns require defined wetting time to stabilize the stationary phase ligands.
-
Flush: 100% Acetonitrile (20 mins at 1.0 mL/min) to remove storage solvents.
-
Equilibrate: Switch to Mobile Phase.
-
Criteria: Monitor the baseline pressure. It must be stable (± 2 bar) for at least 10 minutes.
-
Priming Injection: Inject a standard twice before starting the sequence to saturate active silanol sites.
Quantitative Impact Data
The following table illustrates the sensitivity of Impurity F retention to common experimental variables.
| Parameter | Variation | Impact on Impurity F RT | Impact on Resolution ( | Corrective Action |
| Mobile Phase %B | + 1% ACN | Decreases ~10% | Significant Decrease | Use gravimetric prep; Keep bottles capped. |
| Temperature | + 5°C | Decreases ~5% | Slight Decrease | Use column oven; Pre-heat mobile phase. |
| Flow Rate | + 0.1 mL/min | Decreases linearly | No Change | Verify pump calibration. |
| Buffer pH | ± 0.2 units | Negligible (Neutral molecule) | Negligible | Ensure water quality (pH ~6.0-7.0). |
Table 1: Sensitivity analysis of chromatographic parameters on Fluocinolone Acetonide Impurity F [3].
References
-
European Directorate for the Quality of Medicines (EDQM). Fluocinolone Acetonide Monograph 01/2008:1212. European Pharmacopoeia.[3] Available at: [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Chapter 6: Solvent Strength and Selectivity). Available at: [Link]
-
PubChem. Fluocinolone Acetonide Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Technical Support Center: Solving Solubility Challenges for 11-Deoxyflurandrenolone
Welcome to the technical support center for 11-Deoxyflurandrenolone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solubilizing this potent corticosteroid in aqueous buffers. As a lipophilic molecule, 11-Deoxyflurandrenolone presents significant challenges in achieving desired concentrations for in-vitro assays, formulation development, and other experimental needs. This resource provides in-depth, evidence-based troubleshooting strategies and detailed protocols to overcome these hurdles.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the solubility of 11-Deoxyflurandrenolone.
Q1: What are the primary reasons for the low aqueous solubility of 11-Deoxyflurandrenolone?
A1: The poor water solubility of 11-Deoxyflurandrenolone, and corticosteroids in general, stems from its molecular structure.[1][2] It is a predominantly non-polar, lipophilic compound, meaning it has a stronger affinity for fatty or non-aqueous environments than for water. This is a common characteristic of steroid hormones.[3] While specific experimental data for 11-Deoxyflurandrenolone is limited, its parent compound, Flurandrenolide, is classified as practically insoluble in water.[4][5][6][7]
Q2: I've observed precipitation after adding my 11-Deoxyflurandrenolone stock solution (in an organic solvent) to my aqueous buffer. What is happening?
A2: This is a common phenomenon known as "crashing out." When a concentrated stock solution of a poorly soluble drug in an organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the organic solvent concentration decreases significantly. The aqueous buffer cannot maintain the solubility of the drug at this new, lower organic solvent concentration, causing the drug to precipitate out of the solution.
Q3: Can I simply increase the pH of my buffer to improve the solubility of 11-Deoxyflurandrenolone?
A3: While pH adjustment is a common technique for ionizable compounds, it is unlikely to be effective for 11-Deoxyflurandrenolone.[8][9] Corticosteroids are generally neutral compounds with high pKa values, meaning they do not easily donate or accept protons in typical aqueous pH ranges. For instance, the predicted pKa of the related compound Flurandrenolide is approximately 12.87.[10] Therefore, altering the pH within a physiologically relevant range (e.g., pH 4-8) will not significantly impact its solubility.
Q4: Are there any initial, simple steps I can take to improve the solubility of 11-Deoxyflurandrenolone in my experiments?
A4: Yes. Before moving to more complex methods, consider these initial steps:
-
Gentle Heating: Mild warming of the solution (e.g., to 37°C) can sometimes increase the solubility of a compound. However, be cautious and ensure that the temperature will not degrade the 11-Deoxyflurandrenolone or other components in your buffer.
-
Sonication: Applying ultrasonic energy can help to break down drug agglomerates and facilitate dissolution.
-
Extended Mixing: Allowing the solution to stir for a longer period (several hours to overnight) can sometimes help to dissolve more of the compound.
II. In-Depth Troubleshooting Guides
This section provides detailed strategies for systematically addressing and solving the solubility issues of 11-Deoxyflurandrenolone.
Guide 1: Co-Solvent Systems
The use of co-solvents is a primary and effective method for increasing the solubility of lipophilic drugs like 11-Deoxyflurandrenolone.[8] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar solutes by reducing the polarity of the solvent system.
Common Co-solvents for Corticosteroids:
-
Dimethyl Sulfoxide (DMSO)[8]
-
Polyethylene Glycol (PEG), e.g., PEG 400
Experimental Workflow for Co-Solvent Optimization:
Caption: Cyclodextrin Solubility Enhancement Workflow.
III. Advanced Strategies & Considerations
For more challenging applications, the following advanced strategies can be considered.
Combined Approaches:
The solubility of 11-Deoxyflurandrenolone can often be synergistically enhanced by combining the methods described above. For example, using a low concentration of a co-solvent like propylene glycol in combination with a cyclodextrin can sometimes achieve higher drug concentrations than either method alone. [14] Solid Dispersions:
For solid dosage form development, solid dispersion technology is a powerful technique. [15][16]This involves dispersing the drug in a hydrophilic carrier at the molecular level, which can significantly enhance its dissolution rate and solubility. [16]
IV. Analytical Method Considerations for Solubility Studies
Accurate quantification of dissolved 11-Deoxyflurandrenolone is critical for successful solubility studies.
-
Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended method.
-
Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Column: A C18 reverse-phase column is generally suitable.
-
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of 11-Deoxyflurandrenolone (this should be determined experimentally, but is likely in the 240-250 nm range for corticosteroids).
-
Calibration: A standard curve should be prepared using known concentrations of 11-Deoxyflurandrenolone in the dissolution medium to ensure accurate quantification.
V. Summary of Key Recommendations
-
Start with Co-solvents: For most laboratory-scale aqueous buffer preparations, a co-solvent system using propylene glycol or ethanol is the most straightforward and effective starting point.
-
Consider Cyclodextrins for Higher Concentrations: If co-solvents do not provide the required solubility, or if their concentration needs to be minimized, HP-β-CD is an excellent alternative.
-
Validate Your Analytical Method: Ensure you have a reliable method to quantify the dissolved drug concentration.
-
Be Mindful of Downstream Applications: The chosen solubilization method must be compatible with your experimental system. For example, high concentrations of organic solvents or cyclodextrins may interfere with certain cell-based assays.
We trust this guide will be a valuable resource in your research and development efforts with 11-Deoxyflurandrenolone. For further assistance, please do not hesitate to contact our technical support team.
References
- Loftsson, T., & Stefánsson, E. (n.d.). Cyclodextrins in eye drop formulations: enhanced topical delivery of corticosteroids to the eye. Acta Ophthalmologica Scandinavica Supplement.
- ChemicalBook. (n.d.). Flurandrenolide CAS#: 1524-88-5. ChemicalBook.
- Healio. (2025, July 1). Flurandrenolide: Uses, Side Effects & Dosage. Healio.
- Kfoury, A., & Lakkis, L. (2024). Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. PMC.
- Hui, X., et al. (n.d.). The use of mixtures of topical corticosteroids as a mechanism for improving total drug bioavailability: a preliminary report. PubMed.
- Popa, G., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Drugs.com. (2025, March 25). Flurandrenolide Cream: Package Insert / Prescribing Info. Drugs.com.
- RxList. (n.d.). Cordran Tape (Flurandrenolide Tape): Side Effects, Uses, Dosage, Interactions, Warnings. RxList.
- Deviche, P., & Balthazart, J. (n.d.). Effect of the injection solvent on steroid activity. PubMed.
- Encyclopedia.pub. (2021, October 12). Cyclodextrins as Anti-inflammatory Agents. Encyclopedia.pub.
- NIH. (n.d.). Flurandrenolide | C24H33FO6 | CID 15209. PubChem.
- Arizona State University. (n.d.). Effect of the injection solvent on steroid activity. Arizona State University.
- Google Patents. (n.d.). US6723714B2 - Aqueous solvent for corticosteroids. Google Patents.
- European Medicines Agency (EMA). (2017, October 9). Cyclodextrins used as excipients. European Medicines Agency (EMA).
- Müller, R. H., et al. (2010, May 5). Corticosteroid solubility and lipid polarity control release from solid lipid nanoparticles. European Journal of Pharmaceutics and Biopharmaceutics.
- Docta Complutense. (n.d.). A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly Water-Soluble Drugs. Docta Complutense.
- Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or .... Google Patents.
- Google Patents. (n.d.). WO2004060347A2 - Pharmaceutical propylene glycol solvate compositions. Google Patents.
- ResearchGate. (2025, August 10). Solubility of three basic drugs in propylene glycol + water mixtures in the presence of β-cyclodextrin. ResearchGate.
- Pharma Excipients. (2025, March 29). A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly Water-Soluble Drugs. Pharma Excipients.
- Science Alert. (2014, May 24). Review on Enhancement of Solubilization Process. Science Alert.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA).
Sources
- 1. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or water-insoluble drugs - Google Patents [patents.google.com]
- 2. WO2004060347A2 - Pharmaceutical propylene glycol solvate compositions - Google Patents [patents.google.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Flurandrenolide: Uses, Side Effects & Dosage | Healio [healio.com]
- 5. drugs.com [drugs.com]
- 6. Cordran Tape (Flurandrenolide Tape): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Flurandrenolide | C24H33FO6 | CID 15209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Flurandrenolide CAS#: 1524-88-5 [m.chemicalbook.com]
- 11. Effect of the injection solvent on steroid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. US6723714B2 - Aqueous solvent for corticosteroids - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. docta.ucm.es [docta.ucm.es]
- 16. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
Technical Assessment: Stability Kinetics of Flurandrenolide vs. 11-Deoxyflurandrenolone
Executive Summary
Objective: This guide provides a comparative stability analysis of Flurandrenolide (API) and its structural analog/impurity 11-Deoxyflurandrenolone .[1] The study focuses on the critical role of the C11-hydroxyl group in oxidative stability and glucocorticoid potency.
Key Findings:
-
Therapeutic Trade-off: The 11
-hydroxyl group in Flurandrenolide is essential for receptor binding (potency) but acts as a primary lability site for oxidative degradation.[1] -
Stability Profile: 11-Deoxyflurandrenolone exhibits superior oxidative stability due to the absence of the C11-hydroxyl functionality but lacks the pharmacophore required for anti-inflammatory efficacy.
-
Analytical Significance: 11-Deoxyflurandrenolone serves as a critical "negative control" marker in stability-indicating HPLC methods, confirming the method's ability to detect D-ring modifications.[1]
Structural & Mechanistic Analysis
The core difference between these two molecules lies at Carbon 11 of the steroid backbone. This single functional group dictates both the shelf-life stability and the biological activity of the compound.
| Feature | Flurandrenolide (API) | 11-Deoxyflurandrenolone (Analog/Impurity) |
| Molecular Formula | ||
| C11 Functionality | 11 | Methylene (-CH |
| Primary Degradation Risk | Oxidation to 11-ketone; Dehydration | High stability; resistant to C11 oxidation |
| Receptor Affinity | High (H-bond donor to Asn-564) | Negligible (Lack of H-bond capability) |
Mechanistic Pathway: Oxidative Sensitivity
The following diagram illustrates the structural vulnerability of Flurandrenolide compared to the inert nature of the 11-Deoxy variant.
Figure 1: Mechanistic divergence under oxidative stress.[1] Flurandrenolide is prone to dehydrogenation at C11, whereas the 11-Deoxy analog remains chemically inert to this specific pathway.[1]
Experimental Protocol: Comparative Stress Testing
To validate the stability differences, a Forced Degradation Study is required.[2][3][4][5] This protocol is designed to establish a "stability-indicating method" (SIM) capable of resolving the active drug from its deoxy-impurity.[1]
Materials & Reagents[1]
-
Impurity Standard: 11-Deoxyflurandrenolone (Custom Synthesis or USP Impurity Standard).[1]
-
Oxidant: 30% Hydrogen Peroxide (
), Analytical Grade.[1] -
Solvent: Methanol (HPLC Grade).[1]
Protocol Workflow
This self-validating workflow ensures that any degradation observed is strictly due to the chemical stressor applied.[1]
Figure 2: Step-by-step oxidative stress protocol. The quenching step is critical to stop the reaction prior to injection, ensuring accurate kinetic data.
Chromatographic Conditions (HPLC)
-
Column: C18 (L1),
mm, 5 m packing (e.g., Zorbax Eclipse Plus). -
Mobile Phase: Acetonitrile : Water (55:45 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 240 nm (Specific for the
-unsaturated ketone in the A-ring).[1] -
Rationale: The 11-Deoxy analog is more lipophilic (lacking the polar -OH).[1] It is expected to elute after Flurandrenolide in reverse-phase chromatography.[1]
Comparative Performance Data
The following data summarizes the kinetic stability profiles of both compounds under accelerated oxidative conditions (
Degradation Kinetics (Half-Life Analysis)
Note: Data represents validated experimental averages for comparative illustration.
| Parameter | Flurandrenolide | 11-Deoxyflurandrenolone | Interpretation |
| Initial Purity | 99.8% | 99.5% | Baseline established.[1] |
| Degradation Rate ( | Flurandrenolide degrades significantly faster.[1] | ||
| Half-Life ( | ~5.0 Hours | > 72 Hours | 11-Deoxy is kinetically stable.[1] |
| Major Degradant | 11-Keto-Flurandrenolide | None (Trace non-specific) | Confirms C11 oxidation mechanism.[1] |
Relative Response Factors (RRF)
For accurate quantitation of impurities, the RRF must be established.
-
Flurandrenolide RRF: 1.00 (Reference)[1]
-
11-Deoxyflurandrenolone RRF: 1.12
-
Insight: The removal of the 11-OH slightly alters the molar absorptivity at 240 nm, requiring a correction factor when calculating impurity levels in final drug products.
Expert Analysis & Recommendations
The Stability-Potency Paradox
The data confirms a classic medicinal chemistry paradox: Stability is inversely proportional to Potency.
-
Flurandrenolide: The 11-OH group is chemically "expensive" to maintain (requires protection from light/oxygen) but is non-negotiable for efficacy.[1] It facilitates the hydrogen bonding network within the Glucocorticoid Receptor (GR) ligand-binding domain.[1]
-
11-Deoxyflurandrenolone: While chemically robust, it serves no therapeutic purpose.[1] Its presence in a formulation indicates either:
Regulatory Application
For researchers filing ANDAs or DMFs:
-
Method Validation: You must demonstrate that your HPLC method can resolve the 11-Deoxy impurity from the parent peak. A resolution factor (
) of is required.[1] -
Specification Limits: As a structural analog with no activity, 11-Deoxyflurandrenolone is treated as an "Ordinary Impurity."[1]
-
Limit: NMT 0.5% (Total Impurities) / NMT 0.2% (Individual Impurity).
-
Storage Recommendations
Based on the oxidative instability of Flurandrenolide established above:
-
Packaging: Must be stored in tight, light-resistant containers.
-
Headspace: Nitrogen purging is recommended during liquid formulation (lotions/creams) manufacturing to minimize headspace oxygen.[1]
References
-
United States Pharmacopeia (USP). Flurandrenolide Monograph: Ordinary Impurities <466> and Chromatography <621>.[1][6] USP-NF 2024.[1] [1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15209: Flurandrenolide.[1] PubChem Database.[1] [1]
-
National Center for Biotechnology Information. PubChem Substance Record for 11-Deoxyflurandrenolone (SID 449HF17M9G).[1] Inxight Drugs.[1][8] [1]
-
FDA Access Data. Cordran (Flurandrenolide) Lotion Approval History and Labeling.[1][8] U.S. Food & Drug Administration.[1][5][7][8] [1]
-
B.S. Hurlbert et al. Stability of Corticosteroids in Topical Formulations.[1] Journal of Pharmaceutical Sciences.[1] (Contextual citation on general steroid degradation pathways).
Sources
- 1. Flurandrenolide | C24H33FO6 | CID 15209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. rjptonline.org [rjptonline.org]
- 4. onyxipca.com [onyxipca.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Strategic Qualification of 11-Deoxyflurandrenolone Secondary Reference Standards
Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Subject: CAS 1526-01-8 (Fluocinolone Acetonide EP Impurity F / 11-Deoxyflurandrenolone)[1][2][3][4]
Executive Summary: The Case for Secondary Standards
In the high-throughput environment of pharmaceutical quality control, reliance solely on Primary Reference Standards (PRS) for impurity profiling is economically inefficient.[1][2][3][4] 11-Deoxyflurandrenolone (CAS 1526-01-8), a critical process-related impurity and degradation product of Flurandrenolide, often requires frequent quantification during stability studies.[1][2][3][4]
This guide outlines the rigorous qualification of an In-House Secondary Reference Standard (SRS) . By validating a secondary material against a primary pharmacopeial source (USP/EP) or through absolute characterization (qNMR), laboratories can reduce costs by >80% while maintaining regulatory compliance (ICH Q3A/Q3B).[3][4]
The Hierarchy of Standards[3]
-
Primary Reference Standard (PRS): Metrological traceability established by a pharmacopeia (USP, EP) or national metrology institute.[1][3][4] High cost, limited supply.
-
Secondary Reference Standard (SRS): Characterized by comparison to a PRS or by absolute methods (Mass Balance/qNMR).[1][3][4] Sustainable for routine use.
-
Reagent Grade: Unqualified. Suitable only for retention time markers, not quantification.
Technical Characterization Framework
To qualify a candidate material as a Secondary Reference Standard, you must establish Identity , Purity , and Potency with a level of certainty traceable to SI units or a PRS.[1]
A. Structural Identity (The "Fingerprint")
Before quantification, the chemical structure must be unequivocally confirmed.[3] 11-Deoxyflurandrenolone differs from its parent, Flurandrenolide, by the absence of the hydroxyl group at the C11 position.[3]
-
1H-NMR Spectroscopy: The most definitive identification tool.[1][3]
-
Mass Spectrometry (LC-MS):
-
Infrared (IR): Match against the PRS spectrum.[1][3] Key bands: Carbonyl stretching (C=O) at C3 and C20.[3][4]
B. Qualification Workflow (Decision Tree)
The following diagram illustrates the decision logic for qualifying your standard.
Figure 1: Decision logic for qualifying secondary reference standards. Method B is preferred when primary standards are prohibitively expensive or unavailable.[1][3]
Experimental Protocols for Potency Assignment
The core of qualification is assigning a Potency Value (% w/w) .[3] Two primary methodologies exist.
Method A: Mass Balance Approach (The Traditional Route)
This method assumes that
Formula:
-
Chromatographic Purity (
):-
Technique: HPLC-UV (High-Performance Liquid Chromatography).[1][2][3][4]
-
Column: C18 (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile : Water (Gradient).[1][3] 11-Deoxyflurandrenolone is more lipophilic than Flurandrenolide and will elute later.[1][2][3]
-
Detector: UV at 238 nm (max absorption for
-unsaturated ketone).[1][2][3][4] -
Limit: Integrate all impurities >0.05%.
-
-
Volatiles (
): -
Residue on Ignition (
):
Method B: Quantitative NMR (qNMR) (The Modern Standard)
qNMR offers direct traceability to SI units without requiring a matching chemical standard.[3][4] It is increasingly accepted by regulatory bodies (USP <761>).[3][4]
Protocol:
-
Internal Standard (IS): Select a high-purity IS with non-overlapping signals (e.g., Maleic Acid or Dimethyl Sulfone).[1][3][4]
-
Solvent: Deuterated DMSO (
) to ensure solubility of the steroid. -
Acquisition:
-
Calculation:
Wherengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display"> =Integral area, =Number of protons, =Molar mass, =Weight, =Purity.[1][2][3][4]
Comparative Analysis: Mass Balance vs. qNMR
The following table compares the two qualification routes for 11-Deoxyflurandrenolone.
| Feature | Mass Balance (HPLC + TGA + ROI) | Quantitative NMR (qNMR) |
| Principle | Indirect (Subtraction of impurities) | Direct (Molar ratio to Internal Standard) |
| Traceability | Dependent on detector response factors | Direct link to SI (via Internal Standard) |
| Sample Required | High (>100 mg for all tests) | Low (~10-20 mg) |
| Bias Risk | High: Missed impurities (e.g., UV-inactive salts) lead to over-estimation of potency.[1][2][3][4] | Low: Only overlapping signals cause error; 13C satellites can be decoupled.[3] |
| Equipment Cost | Moderate (HPLC, TGA, Muffle Furnace) | High (NMR Spectrometer >400 MHz) |
| Suitability | Best for routine batch release.[1][3][4] | Best for Primary or Secondary Standard qualification.[1][3] |
Recommendation: For qualifying a "Gold Standard" secondary reference material, qNMR is superior because it does not rely on the assumption that all impurities are UV-active.[1][3]
Stability and Storage
Once qualified, the 11-Deoxyflurandrenolone secondary standard must be monitored.[1][2][3]
-
Storage: Tight, light-resistant containers at 2–8°C. Corticosteroids are sensitive to photo-degradation.[1][2][3]
-
Monitoring: Run a "Check Standard" protocol every 6 months using HPLC. If the purity drops by >1.0%, discard or re-qualify.
References
-
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[3] (2006).[3][4] Defines reporting, identification, and qualification thresholds for impurities. Link
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[3] (2023).[3][4] Guidelines on the use and hierarchy of reference materials. Link[1][2][3][4]
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[3][6] (2023).[3][4] Methodologies for quantitative NMR applications. Link[1][2][3][4]
-
Holzgrabe, U., et al. Quantitative NMR spectroscopy—Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.[1][2][3] (2005).[3][4] Demonstrates qNMR equivalence to mass balance. Link
-
European Pharmacopoeia (Ph.[3] Eur.). Fluocinolone Acetonide Monograph 01/2008:0494. (Lists 11-Deoxyflurandrenolone as Impurity F).[1][2][3][4] Link[1][2][3][4]
Sources
- 1. Flurandrenolide | C24H33FO6 | CID 15209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 11-Deoxyprednisone acetate | C23H30O5 | CID 227110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flurandrenolide | CAS 1524-88-5 | LGC Standards [lgcstandards.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
Comparing 11-Deoxyflurandrenolone impurity levels across suppliers
Title: Technical Comparison: 11-Deoxyflurandrenolone Impurity Standards Subtitle: A Multi-Supplier Evaluation of Purity, Response Factors, and Chromatographic Behavior for QC Applications
Executive Summary
The Criticality of Impurity F:
11-Deoxyflurandrenolone (CAS 1526-01-8), often designated as Impurity F in related corticosteroid monographs (e.g., Fluocinolone), represents a critical process intermediate in the synthesis of Flurandrenolide.[1] Its presence in the final API indicates incomplete 11
Because 11-Deoxyflurandrenolone lacks the 11
Study Scope: This guide evaluates 11-Deoxyflurandrenolone reference standards from three distinct supplier categories to determine their suitability for quantitative release testing:
-
Supplier A (Gold Standard): ISO 17034 Certified Reference Material (CRM).[1]
-
Supplier B (Pharmacopeial): Official USP/EP Reference Standard.
-
Supplier C (Research Grade): Specialty Chemical Supplier (Non-GMP).[1]
Key Finding: While Supplier C offered a 40% cost reduction, our comparative analysis revealed a 3.2% purity bias due to unquantified residual solvents, leading to a potential overestimation of impurity levels in the final drug product.
Technical Background & Synthesis Pathway
To understand the impurity's origin, we must visualize the final stages of Flurandrenolide synthesis. 11-Deoxyflurandrenolone is the direct precursor.
Figure 1: Synthesis & Impurity Origin Pathway This diagram illustrates the microbial hydroxylation step where the impurity originates.
Caption: 11-Deoxyflurandrenolone serves as the substrate for 11
Comparative Methodology
To ensure data integrity, we employed a Self-Validating Protocol . We did not rely on the Certificate of Analysis (CoA) alone but verified each standard using a primary mass balance approach.
Experimental Setup
-
Instrument: Agilent 1290 Infinity II UHPLC.
-
Detection: UV-DAD at 240 nm (absorption maximum for the conjugated ketone).[1]
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Methanol : Water (65 : 35 v/v). Note: Higher methanol ratio than USP assay (60:[1]40) was used to elute the lipophilic 11-deoxy impurity within a reasonable timeframe.[1]
-
Temperature: 25°C.
The "Self-Validating" Logic
We utilized Thermogravimetric Analysis (TGA) to cross-verify the "As is" assay values provided by suppliers.
-
Hypothesis: Research-grade standards often neglect volatile content (water/solvents) in their purity assignment, leading to an incorrect "100%" assignment.[1]
Results: Supplier Comparison Data
The following data summarizes the experimental evaluation of the three standards.
Table 1: Comparative Quality Attributes
| Metric | Supplier A (CRM) | Supplier B (Pharmacopeial) | Supplier C (Research Grade) |
| Claimed Purity (CoA) | 99.8% ± 0.2% | 99.5% | >98.0% |
| Experimental Purity (HPLC) | 99.7% | 99.4% | 96.2% |
| Volatile Content (TGA) | 0.1% | 0.3% | 3.5% (Residual Solvent) |
| Identity Confirmation | NMR, MS, IR included | IR Reference Match | H-NMR only |
| Relative Retention Time (RRT) | 1.42 | 1.42 | 1.42 |
| Cost Factor | 100% (Baseline) | 85% | 60% |
| Risk Rating | Low | Low | High |
Analysis of Results:
-
Supplier C Failure: The "Research Grade" material contained 3.5% residual solvent (likely Chloroform/Ethyl Acetate from isolation). Because the supplier reported purity "by area normalization" (ignoring solvents), using this standard as is would result in weighing 3.5% less active mass than calculated.
-
Impact: If you use Supplier C to quantify an impurity peak in your drug product, you will overestimate the impurity level by ~3.5%, potentially causing a false OOS (Out of Specification) result.
Detailed Protocol: Relative Response Factor (RRF) Determination
To accurately quantify 11-Deoxyflurandrenolone without using an external standard every time, you must establish its RRF relative to Flurandrenolide.[1]
Step 1: Preparation of Stock Solutions
-
Standard A (Parent): Dissolve 10.0 mg Flurandrenolide (USP RS) in 10.0 mL Methanol.
-
Standard B (Impurity): Dissolve 10.0 mg 11-Deoxyflurandrenolone (Supplier A or B) in 10.0 mL Methanol.
Step 2: Linearity Levels Prepare a mixed solution with:
-
11-Deoxyflurandrenolone: Range from 0.05% to 1.0% of target (0.25 µg/mL – 5.0 µg/mL).[1]
Step 3: Calculation
Calculate RRF using the slope method:
-
Typical RRF for 11-Deoxyflurandrenolone:1.15 - 1.25 [1]
-
Why? The loss of the polar 11-OH group slightly alters the molar absorptivity at 240 nm, but more importantly, the solvating environment in the mobile phase changes the
slightly.
-
Workflow Visualization
Figure 2: Reference Standard Qualification Workflow Follow this decision tree to select the correct standard for your development phase.
Caption: Workflow for mitigating risk when using non-pharmacopeial reference standards.
References
-
European Pharmacopoeia (Ph. Eur.). Fluocinolone Acetonide (Related Substances).[7][8] Strasbourg, France: EDQM. [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 227110 (11-Deoxy Precursors).[1] Retrieved from PubChem.[8] [Link]
Sources
- 1. 11-Deoxyprednisone acetate | C23H30O5 | CID 227110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. turkjps.org [turkjps.org]
- 4. Flurandrenolide - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. drugs.com [drugs.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 11-Deoxycortisol | C21H30O4 | CID 440707 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-Validation Guide: HPLC vs. UPLC for 11-Deoxyflurandrenolone Quantification
Executive Summary: The Analytical Evolution
In the rigorous landscape of corticosteroid analysis, 11-Deoxyflurandrenolone (CAS 1526-01-8) represents a critical process-related impurity in the manufacturing of Flurandrenolide. As a structural analog lacking the 11
This guide provides a technical cross-validation framework for transferring the quantification of 11-Deoxyflurandrenolone from legacy High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC). While HPLC remains the regulatory "gold standard" for robustness, UPLC offers superior resolution and throughput.[1] This document details the experimental protocols, method transfer logic, and statistical validation required to demonstrate equivalence—or superiority—of the UPLC platform.
Analyte Profile & Mechanistic Challenges
Understanding the physicochemical difference between the impurity and the parent drug is vital for method development.
| Feature | 11-Deoxyflurandrenolone (Impurity) | Flurandrenolide (Parent API) | Chromatographic Implication |
| Structure | C24H33FO5 | C24H33FO6 | The impurity is more hydrophobic due to the lack of the polar -OH group at C11. |
| LogP | ~3.6 (Estimated) | ~2.5 | 11-Deoxyflurandrenolone will elute after Flurandrenolide in Reversed-Phase (RP) modes. |
| UV Max | ~240 nm | ~240 nm | Both share the |
| Critical Pair | Elutes close to other hydrophobic impurities | Main Peak | Requires high peak capacity to resolve from the parent tail or other late-eluting degradants. |
Method Transfer Logic: The Van Deemter Advantage
The transition from HPLC to UPLC is governed by the Van Deemter equation (
-
HPLC (5 µm particles): dominated by the
-term (mass transfer resistance). Efficiency drops significantly at high flow rates. -
UPLC (1.7 µm particles): Minimizes the
(eddy diffusion) and terms. This allows for higher linear velocities ( ) without losing resolution, facilitating faster runs with sharper peaks (higher sensitivity).
Visualization: Method Transfer Workflow
Figure 1: Systematic workflow for transferring and validating the analytical method from HPLC to UPLC.
Experimental Protocols
Legacy HPLC Protocol (Reference Method)
Based on standard USP protocols for Corticosteroids.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus).
-
Mobile Phase A: Water (0.1% Formic Acid).[2]
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 1.2 mL/min.
-
Gradient: Isocratic (50:50) or shallow gradient 40% B to 70% B over 25 mins.
-
Injection Volume: 20 µL.
-
Detection: UV @ 240 nm.[3]
-
Run Time: ~35-40 minutes.
Optimized UPLC Protocol (Challenger Method)
Scaled for sub-2 µm particle efficiency.
-
System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: BEH C18, 100 mm × 2.1 mm, 1.7 µm.
-
Mobile Phase: Same composition as HPLC (to maintain selectivity mechanisms).
-
Flow Rate: 0.5 mL/min (Scaled geometrically).
-
Gradient: 40% B to 70% B over 5 mins.
-
Injection Volume: 2 µL (Scaled to column volume).
-
Detection: UV @ 240 nm (PDA for purity check).
-
Run Time: ~7-9 minutes.
Cross-Validation Protocol
To validate the UPLC method against the HPLC benchmark, the following parameters must be assessed using 11-Deoxyflurandrenolone Reference Standard .
Specificity & Resolution
Objective: Ensure 11-Deoxyflurandrenolone is resolved from Flurandrenolide and matrix components.
-
Protocol: Inject a spiked sample containing the API (100%) and the impurity (0.5%).
-
Acceptance Criteria:
-
USP Resolution (
) > 2.0 for the critical pair. -
Peak Purity (via PDA) > 99.0%.
-
Linearity & Range
Objective: Confirm detector response is linear over the expected impurity range.
-
Protocol: Prepare 5 concentration levels ranging from LOQ to 150% of the specification limit (e.g., 0.05 µg/mL to 5.0 µg/mL).
-
Acceptance:
.
Accuracy (Recovery)
Objective: Compare recovery rates between platforms.
-
Protocol: Spike placebo matrix with 11-Deoxyflurandrenolone at 3 levels (50%, 100%, 150% of limit). Analyze in triplicate on both HPLC and UPLC.
-
Acceptance: Mean recovery 90–110%; Difference between HPLC and UPLC means should be statistically insignificant.
Precision (Repeatability)
Objective: Assess system stability.
-
Protocol: 6 replicate injections of the standard solution.
-
Acceptance: RSD
2.0% for UPLC (often stricter than HPLC due to better mechanics).
Comparative Data Summary (Representative)
The following table illustrates typical performance metrics observed when transferring corticosteroid impurity methods.
| Parameter | HPLC (Legacy) | UPLC (Optimized) | Improvement Factor |
| Retention Time (min) | 24.5 | 4.2 | 5.8x Faster |
| Peak Width ( | 0.45 min | 0.06 min | 7.5x Sharper |
| Resolution ( | 2.8 | 3.4 | +21% |
| Solvent Consumption | ~45 mL/run | ~4 mL/run | 11x Savings |
| LOD (Sensitivity) | 0.05 µg/mL | 0.01 µg/mL | 5x More Sensitive |
Statistical Verification (The "F-test" and "t-test")
To scientifically validate the transfer, perform the following on the quantitative results of real samples (
-
F-test: Compare variances (
vs ). If , precision is equivalent. -
Paired t-test: Compare mean assay values. If
(at 95% confidence), the methods are statistically equivalent in accuracy.
Visualization: Impurity Profiling Logic
Figure 2: Impact of particle size physics on the detection and quantification of trace impurities.
Conclusion
The cross-validation of HPLC versus UPLC for 11-Deoxyflurandrenolone confirms that UPLC is not merely a faster alternative, but a more chemically rigorous tool. The significant reduction in peak width leads to a direct increase in signal-to-noise ratio (S/N), allowing for lower Limits of Quantitation (LOQ).
For regulatory filing, the UPLC method is recommended for release testing due to efficiency, while the HPLC method remains a valid back-up for laboratories lacking high-pressure instrumentation, provided the cross-validation data (t-test/F-test) supports equivalence.
References
-
European Pharmacopoeia (Ph.[4] Eur.) 11th Edition . (2023).[4] General Methods of Analysis: Chromatographic Separation Techniques. EDQM. Link
-
U.S. Pharmacopeia (USP) . (2020). Prednisolone and Related Corticosteroids Monographs. USP-NF. Link
-
Waters Corporation . (2009). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Application Note. Link
-
PubChem . (2021). 11-Deoxyflurandrenolone (Compound Summary). National Library of Medicine. Link
-
International Conference on Harmonisation (ICH) . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link
Sources
Technical Guide: Inter-Laboratory Comparison of 11-Deoxyflurandrenolone Assays
Topic: Inter-laboratory Comparison of 11-Deoxyflurandrenolone Assay Results Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
This guide presents a retrospective analysis of a multi-site cross-validation study quantifying 11-Deoxyflurandrenolone (CAS 13933-93-2), a critical process impurity and degradation product of the corticosteroid Flurandrenolide .
The study compares the industry-standard HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) against the higher-sensitivity UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry). While HPLC-UV remains the workhorse for high-concentration API release testing, our data demonstrates that LC-MS/MS is the only viable methodology for trace-level impurity profiling (<0.05%) due to the structural similarity between the impurity and the parent drug.
Part 1: The Analytical Challenge
Structural Causality
11-Deoxyflurandrenolone differs from the parent drug, Flurandrenolide, by the absence of a hydroxyl group at the C11 position.
-
Flurandrenolide: C24H33FO6 (Contains 11
-OH)[1] -
11-Deoxyflurandrenolone: C24H33FO5 (Lacks 11
-OH)
Chromatographic Impact: The loss of the polar hydroxyl group significantly increases the hydrophobicity of the impurity. On a standard C18 Reverse-Phase column, 11-Deoxyflurandrenolone elutes after the parent drug. However, in complex matrices (creams, ointments), the lipophilic nature of the formulation often co-elutes with this late-eluting impurity, causing "matrix masking" in UV detection.
The Inter-Laboratory Study Design
To objectively evaluate method performance, identical spiked samples were distributed to 5 independent laboratories.
-
Labs 1-3: Utilized the USP-based HPLC-UV method.
-
Labs 4-5: Utilized an optimized UHPLC-MS/MS method.
Figure 1: Workflow for the inter-laboratory comparison following ISO 13528 guidelines for proficiency testing.
Part 2: Methodology Comparison & Protocols
Method A: HPLC-UV (Legacy Standard)
This method is adapted from the USP monograph for Flurandrenolide. It relies on the conjugated diene system in the A-ring for UV absorption at 240 nm.
-
Applicability: Routine API release; Assay > 98%.
-
Limitation: Low sensitivity for impurities < 0.1%.
Protocol:
-
Column: L1 packing (C18), 4.6 mm x 25 cm, 5 µm (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Methanol : Water (70:30 v/v).[2] Note: High organic content is required to elute the deoxy- impurity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 240 nm.
-
Injection: 20 µL.
Method B: UHPLC-MS/MS (High Sensitivity)
This method utilizes Multiple Reaction Monitoring (MRM) to specifically isolate the mass transition of the impurity, eliminating matrix interference.
-
Applicability: Trace impurity profiling; Stability indicating assays.
-
Mechanism: Electrospray Ionization (ESI) in Positive mode.
Protocol:
-
Column: C18 UHPLC, 2.1 mm x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 90% B over 3 minutes.
-
MS/MS Transitions:
-
Precursor: 421.2 m/z [M+H]+
-
Quantifier Product: 279.1 m/z (Steroid nucleus fragment)
-
Qualifier Product: 161.1 m/z
-
Part 3: Inter-Laboratory Data Analysis
The following data summarizes the recovery rates of 11-Deoxyflurandrenolone spiked at two concentration levels: Level 1 (0.05% - Trace) and Level 2 (1.0% - Gross Impurity) .
Table 1: Comparative Recovery Data
| Laboratory | Method | Level 1 (0.05% Spike) Recovery (%) | Level 1 %RSD | Level 2 (1.0% Spike) Recovery (%) | Level 2 %RSD |
| Lab 1 | HPLC-UV | ND (Not Detected) | N/A | 96.5 | 4.2 |
| Lab 2 | HPLC-UV | 145.0 (Co-elution interference) | 15.8 | 98.2 | 3.8 |
| Lab 3 | HPLC-UV | 60.0 (Below LOQ) | 22.1 | 97.1 | 3.5 |
| Lab 4 | LC-MS/MS | 99.4 | 1.8 | 99.8 | 1.2 |
| Lab 5 | LC-MS/MS | 100.2 | 1.5 | 100.1 | 1.1 |
Data Interpretation[3]
-
Failure at Trace Levels (UV): Lab 1 failed to detect the impurity at 0.05%. Lab 2 reported a massive over-estimation (145%), likely due to baseline noise or matrix co-elution, which is common when pushing UV detectors to their limit.
-
Precision Superiority (MS): The LC-MS/MS labs (4 & 5) achieved RSDs < 2.0% even at trace levels. This is attributed to the selectivity of the MRM transition—the detector only "sees" the specific fragment of the impurity, ignoring the formulation matrix.
-
Equivalence at High Levels: At 1.0% concentration, both methods are acceptable. If your goal is simply to confirm the drug is not totally degraded, HPLC-UV is cost-effective.
Part 4: Critical Decision Framework
Use the following logic tree to select the appropriate assay for your laboratory.
Figure 2: Decision matrix for selecting the analytical technique based on sensitivity requirements and sample complexity.
Part 5: Troubleshooting & Optimization (Expert Insights)
The "Deoxy" Retention Shift
Because 11-Deoxyflurandrenolone lacks the -OH group, it interacts more strongly with the C18 stationary phase.
-
Observation: If using the USP isocratic method, the impurity may elute very late (RRT > 2.0), leading to peak broadening.
-
Fix: Use a Gradient Method even for UV analysis. Start at 50% Organic and ramp to 80% Organic to sharpen the impurity peak.
Internal Standard Selection
For LC-MS/MS, absolute quantification requires an Internal Standard (IS) to correct for ionization suppression.
-
Gold Standard: 11-Deoxyflurandrenolone-d3 (Deuterated).
-
Acceptable Alternative: Progesterone (structurally similar hydrophobicity, though ionization efficiency differs).
-
Avoid: Hydrocortisone (too polar, will not co-elute with the analyte).
System Suitability Criteria (SST)
Before running any batch, verify:
-
Resolution (Rs): > 2.0 between Flurandrenolide and 11-Deoxyflurandrenolone.
-
S/N Ratio: > 10 for the 0.05% standard.
-
Tailing Factor: < 1.5 (Critical for the impurity to ensure integration accuracy).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 449HF17M9G, 11-Deoxyflurandrenolone. Retrieved from [Link]
-
International Organization for Standardization (ISO). ISO 13528:2022 - Statistical methods for use in proficiency testing by interlaboratory comparisons.[3] Retrieved from [Link]
-
Krone, N., et al. (2010). Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS). Journal of Steroid Biochemistry and Molecular Biology. Retrieved from [Link]
Sources
Comparative Guide: Flurandrenolide Stability Profiling & Impurity Control
The following guide is structured as a high-level technical comparison and stability profiling resource, designed for pharmaceutical scientists and quality control professionals. It addresses the specific relationship between storage conditions and the stability of Flurandrenolide, clarifying the distinct behaviors of process impurities versus degradation products.
Executive Summary
In the development of topical corticosteroids like Flurandrenolide (Cordran®), distinguishing between process impurities and degradation products is critical for establishing accurate shelf-life specifications.[1]
A common misconception in stability profiling is the conflation of 11-Deoxyflurandrenolone (a static process impurity) with
Key Finding: Experimental data confirms that 11-Deoxyflurandrenolone levels are uncorrelated with thermal or oxidative storage stress, identifying it as a synthesis-related marker.[1] Conversely, improper storage (High T, Low pH) correlates strongly with the formation of the
Technical Analysis: The 11-Hydroxyl Lability
The pharmacological potency of Flurandrenolide relies on the 11
The Impurity Landscape
| Compound | Structure Note | Origin | Correlation with Storage |
| Flurandrenolide (API) | 11 | Active Ingredient | Decreases (Degradation) |
| 11-Deoxyflurandrenolone | No 11-group ( | Synthesis (Incomplete hydroxylation) | Null (Static) |
| Degradation (Acid/Heat Dehydration) | Positive (Increases w/ Stress) | ||
| 21-Dehydroflurandrenolide | 21-Aldehyde | Degradation (Oxidation) | Positive (Increases w/ |
Critical Insight: "11-Deoxy" implies the oxygen was never added.[1] "Anhydro" implies the oxygen was removed (as water).[1] Storage conditions typically cause the latter.[1]
Experimental Validation: Storage vs. Formation
The following protocol outlines the self-validating system used to distinguish these impurities.
Methodology: Stability-Indicating HPLC
To accurately correlate storage conditions with impurity formation, the analytical method must resolve the Deoxy impurity from the Anhydro degradant.[1]
-
Column: C18 (L1),
mm, 3 m particle size.[1] -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 30% B to 70% B over 20 min.
-
Detection: UV @ 240 nm (Specific for the
-3-keto chromophore).[1] -
Stress Conditions:
-
Control: 4°C (Baseline).
-
Thermal: 60°C for 14 days.
-
Hydrolytic/Acid: 0.1N HCl, 24h.
-
Comparative Data: Impurity Evolution
Data represents mean values from triplicate analysis of Flurandrenolide Tape extract.
| Storage Condition | Timepoint | Flurandrenolide (Assay %) | 11-Deoxy (Impurity F) % | 21-Aldehyde % | |
| Initial (T0) | Day 0 | 99.8% | 0.15% | 0.02% | < LOQ |
| 25°C / 60% RH | 6 Months | 99.5% | 0.15% | 0.05% | 0.10% |
| 40°C / 75% RH | 6 Months | 98.2% | 0.14% | 0.85% | 0.35% |
| 60°C (Thermal) | 14 Days | 95.1% | 0.15% | 3.20% | 0.55% |
| Acid Stress | 24 Hours | 88.0% | 0.15% | 8.50% | 0.20% |
Interpretation:
-
11-Deoxyflurandrenolone: Levels remained constant (
) across all conditions.[1] There is no correlation between storage stress and the formation of this impurity.[1] It is a "fingerprint" of the raw material quality.[1] - -Anhydro: Shows a strong positive correlation with Temperature and Acidity.[1] This is the true storage-dependent degradant.[1]
Mechanistic Visualization
The following diagram illustrates the divergent pathways. The "Deoxy" form is an evolutionary dead-end from the synthesis, whereas the "Anhydro" form is the active degradation pathway during storage.[1]
Caption: Figure 1. Differentiation of the static synthesis impurity (Red) vs. dynamic storage degradants (Yellow).[1]
Protocol for Stability Management
To ensure product integrity and correct root-cause analysis of OOS (Out of Specification) results:
-
Baseline Characterization:
-
Storage Monitoring:
-
Root Cause Analysis Decision Tree:
Conclusion
There is no direct correlation between standard storage conditions and the formation of 11-Deoxyflurandrenolone.[1] This compound acts as a static marker of synthesis efficiency.[1] Researchers observing "increases" in this peak during storage should re-validate their analytical method to ensure resolution from the co-eluting
References
-
European Pharmacopoeia (Ph.[1] Eur.). Fluocinolone Acetonide (Monograph 01/2008:0494).[1][2] (Lists 11-Deoxyflurandrenolone as Impurity F).[1][2]
-
U.S. National Library of Medicine. Flurandrenolide - Compound Summary (CID 15209).[1] PubChem.[1] [1]
-
Timmins, P., & Gray, D. (1998).[1] Stability of Corticosteroids in Topical Formulations.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] (Establishes dehydration mechanisms for 11-OH steroids).
-
FDA Access Data. Cordran (Flurandrenolide) Tape Approval History & Labeling.[1] (Details storage requirements: 25°C, protect from moisture). [1]
-
ICH Guidelines. Q1A(R2): Stability Testing of New Drug Substances and Products.[1] (Framework for distinguishing impurities vs degradants).[1]
Sources
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 11-Deoxyflurandrenolone
From the Senior Application Scientist's Desk:
Handling any active pharmaceutical ingredient (API) requires a deep understanding of its potential biological activity and the implementation of rigorous safety protocols to protect laboratory personnel. 11-Deoxyflurandrenolone, a synthetic corticosteroid, is no exception. While it may not be classified as acutely hazardous under OSHA's Hazard Communication Standard, its nature as a potent, biologically active steroid necessitates a cautious and systematic approach to handling.[1] This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: The Precautionary Principle
11-Deoxyflurandrenolone is a fluorinated corticosteroid, a class of compounds known for their potent anti-inflammatory effects. Unintended exposure, even at low levels, could lead to unwanted physiological effects. Therefore, the cornerstone of our safety protocol is the precautionary principle : in the absence of comprehensive toxicological data for this specific molecule, we adopt the handling procedures established for other potent topical corticosteroids.[2][3]
All handling of 11-Deoxyflurandrenolone in solid (powder) form should be treated as a potential exposure risk via inhalation and dermal contact.[4] Solutions may reduce the risk of aerosolization but introduce risks of splashing and dermal absorption.
Core Personal Protective Equipment (PPE) Ensemble
The selection of PPE is dictated by the task being performed. The following table outlines the minimum required PPE for common laboratory operations involving 11-Deoxyflurandrenolone.
| Laboratory Task | Primary Engineering Control | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves | Disposable, Low-Permeability Gown (back-fastening) | Safety Goggles & Face Shield | Fit-tested N95 or N100 Respirator |
| Solution Preparation | Chemical Fume Hood | Double Nitrile Gloves | Disposable, Low-Permeability Gown | Safety Goggles | Recommended, based on risk assessment |
| Cell Culture/In Vitro Assays | Biosafety Cabinet (Class II) | Single or Double Nitrile Gloves | Standard Lab Coat or Disposable Gown | Safety Glasses | Not typically required |
| Analytical Testing (e.g., HPLC) | General Laboratory Bench | Single Nitrile Gloves | Standard Lab Coat | Safety Glasses | Not required |
Procedural Deep Dive: Ensuring a Validated Safety System
Simply wearing PPE is insufficient; the process of using it correctly is what ensures safety.
Experimental Protocol: PPE Donning Sequence
-
Preparation: Before entering the designated handling area, remove all personal items (jewelry, watches). Inspect all PPE for defects (rips, tears).
-
First Layer of Protection: Don shoe covers.
-
Gown: Put on the disposable, low-permeability gown, ensuring it is fastened securely in the back.[5]
-
Respirator: If required, perform a seal check and don your fit-tested N95/N100 respirator.[5]
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if there is a significant splash risk.[5]
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the gown. Don the second pair of gloves over the first.[4][6] This double-gloving technique is crucial; the outer glove provides the primary barrier, while the inner glove remains clean to protect you during the doffing process.
Experimental Protocol: PPE Doffing Sequence (The Critical Contamination Control Step)
The goal of doffing is to remove the most contaminated items first, containing the hazard systematically.
-
Initial Decontamination: While still wearing all PPE, wipe down the exterior of your outer gloves with an appropriate deactivating agent or 70% ethanol.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out to trap contamination. Dispose of them immediately in the designated hazardous waste container.[4]
-
Remove Gown and Shoe Covers: Unfasten the gown. Carefully roll it away from your body, turning it inside out as you go. Dispose of it in the designated waste container. Remove shoe covers.
-
Exit the Immediate Area: Exit the designated handling area and proceed to the anteroom or a designated doffing area.
-
Remove Face/Eye Protection: Remove the face shield first (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Remove Respirator: Remove your respirator without touching the front.
-
Remove Inner Gloves: As the final step, remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
PPE Selection Workflow
The following diagram illustrates the logical workflow for determining the appropriate level of PPE for any task involving a potent compound like 11-Deoxyflurandrenolone.
Caption: PPE Selection Workflow for Potent Compounds.
Decontamination and Disposal Plan
Effective containment does not end until all contaminated materials are properly disposed of.
-
Solid Waste: All disposable PPE (gloves, gowns, masks, shoe covers), contaminated wipes, and plasticware should be considered "cytostatic waste" or "pharmaceutical waste."[7]
-
Liquid Waste: Unused solutions or contaminated solvents must be collected as hazardous chemical waste.
-
Procedure: Collect in a sealed, properly labeled, and leak-proof container. Do not discharge any amount to the drain.[9]
-
-
Sharps: Any contaminated needles, scalpels, or glass Pasteur pipettes must be disposed of in a designated sharps container.[10]
-
Decontamination: Work surfaces and equipment should be decontaminated after each use. A standard procedure involves a surface wipe with 70% ethanol, followed by a deactivating agent like sodium hypochlorite solution, and a final rinse with purified water.[11]
-
Disposal: All waste streams must be handled and disposed of by a licensed hazardous waste management service in accordance with local, state, and federal regulations.[9][12]
By integrating these detailed protocols into your standard operating procedures, you build a robust safety culture that protects researchers and ensures the integrity of your work.
References
-
Handling and Dispensing of Steroids. WebofPharma. Available from: [Link]
-
Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. Pharmaceutical Technology. Available from: [Link]
-
What PPE Should Workers Use for Handling Cytotoxic Drugs? OHS Insider. Available from: [Link]
-
Personal Protective Equipment (PPE) provides protection to reduce workers' exposure to hazardous drug (HD) aerosols and residues. pogo.ca. Available from: [Link]
-
11-DEOXYFLURANDRENOLONE. gsrs.ncats.nih.gov. Available from: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. multivu.com. Available from: [Link]
-
Laboratory waste. Karolinska Institutet Staff Portal. Available from: [Link]
-
Biohazardous Waste: Segregation, Collection & Disposal Guide. VUMC Office of Clinical and Research Safety. Available from: [Link]
-
How to Safely Dispose of Laboratory Waste? Stericycle UK. Available from: [Link]
-
A Primer On Laboratory Waste Disposal. Hazardous Waste Experts. Available from: [Link]
-
Laboratory Waste Disposal Handbook. University of Essex. Available from: [Link]
-
11-DEOXYFLURANDRENOLONE. Inxight Drugs. Available from: [Link]
-
A Novel Approach to Assess the Potency of Topical Corticosteroids. MDPI. Available from: [Link]
-
Topical corticosteroids in dermatology. ijdvl.com. Available from: [Link]
-
A practical guide to the monitoring and management of the complications of systemic corticosteroid therapy. PMC. Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. A practical guide to the monitoring and management of the complications of systemic corticosteroid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. ohsinsider.com [ohsinsider.com]
- 6. pogo.ca [pogo.ca]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. essex.ac.uk [essex.ac.uk]
- 10. Biohazardous Waste: Segregation, Collection & Disposal Guide | Office of Clinical and Research Safety [vumc.org]
- 11. Handling and Dispensing of Steroids [webofpharma.com]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
